Product packaging for trans-7-Decenol(Cat. No.:)

trans-7-Decenol

Cat. No.: B15248131
M. Wt: 156.26 g/mol
InChI Key: JPYLHKPRBLLDDJ-ONEGZZNKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7E-Decen-1-ol is an aliphatic alcohol.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H20O B15248131 trans-7-Decenol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H20O

Molecular Weight

156.26 g/mol

IUPAC Name

(E)-dec-7-en-1-ol

InChI

InChI=1S/C10H20O/c1-2-3-4-5-6-7-8-9-10-11/h3-4,11H,2,5-10H2,1H3/b4-3+

InChI Key

JPYLHKPRBLLDDJ-ONEGZZNKSA-N

Isomeric SMILES

CC/C=C/CCCCCCO

Canonical SMILES

CCC=CCCCCCCO

Origin of Product

United States

Foundational & Exploratory

Unveiling trans-7-Decenol: A Technical Examination of its Discovery and Natural Occurrence

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of the discovery and natural occurrence of trans-7-Decenol, a significant semiochemical in the insect world. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes available data on its identification, the experimental methodologies employed, and its prevalence in key insect species.

Discovery and Initial Identification

The initial association of this compound as a potential insect pheromone component emerged from extensive research into the chemical communication of lepidopteran pests. While the primary sex pheromone components of the notorious potato tuberworm moth, Phthorimaea operculella, were identified in the mid-1970s as (4E,7Z)-tridecadien-1-ol acetate (PTM1) and (4E,7Z,10Z)-tridecatrien-1-ol acetate (PTM2), subsequent, more sensitive analytical studies have explored the full blend of volatile compounds emitted by these insects.

The definitive discovery of this compound as a pheromone component is more clearly established in the tomato leafminer, Tuta absoluta. Analysis of the female sex pheromone gland extracts of T. absoluta revealed the presence of this C10 alcohol, acting as a minor but crucial component of the pheromone blend that elicits a behavioral response in males.

Natural Occurrence

To date, the confirmed natural occurrence of this compound as a pheromone is primarily documented in, but not limited to, the following species:

SpeciesFamilyOrderRole of this compound
Tuta absoluta (Tomato Leafminer)GelechiidaeLepidopteraMinor component of female sex pheromone
Phthorimaea operculella (Potato Tuberworm Moth)GelechiidaeLepidopteraPostulated minor pheromone component

This table will be updated as further research becomes available.

Experimental Protocols

The identification and characterization of this compound from natural sources rely on a combination of sophisticated analytical techniques. The general workflow for these experiments is outlined below.

Pheromone Extraction and Analysis Workflow

G cluster_extraction Pheromone Gland Extraction cluster_analysis Instrumental Analysis cluster_synthesis Confirmation A Collection of Female Moths B Excision of Pheromone Glands A->B C Solvent Extraction (e.g., Hexane) B->C D Gas Chromatography-Mass Spectrometry (GC-MS) C->D Inject Extract E Gas Chromatography-Electroantennography (GC-EAD) D->E Identify Bioactive Peaks F Structure Elucidation (NMR, Derivatization) E->F Confirm Structure G Chemical Synthesis of Standard F->G Synthesize Candidate Compound G->D Compare with Natural Product H Bioassays (e.g., Wind Tunnel) G->H Test Behavioral Activity

Caption: Workflow for the extraction, identification, and confirmation of insect pheromones.

1. Pheromone Gland Excision and Extraction:

  • Insect Rearing and Collection: Virgin female moths are typically used to ensure the highest pheromone titer. Moths are reared under controlled conditions (temperature, photoperiod, and humidity) to standardize physiological states.

  • Gland Excision: The abdominal tips containing the pheromone glands are excised from calling females, typically during their peak activity period.

  • Solvent Extraction: The excised glands are immersed in a high-purity non-polar solvent, such as hexane, for a specific duration to extract the volatile semiochemicals. The resulting extract is then carefully concentrated.

2. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

  • Principle: The crude extract is injected into a gas chromatograph, which separates the individual components based on their volatility and interaction with a stationary phase in a capillary column. The separated components then enter a mass spectrometer, which fragments the molecules and provides a unique mass spectrum for each compound, aiding in its identification.

  • Typical Parameters:

    • Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5) is commonly used.

    • Injector and Detector Temperatures: Maintained at elevated temperatures (e.g., 250°C) to ensure volatilization.

    • Oven Temperature Program: A temperature gradient is applied to the oven to facilitate the separation of compounds with different boiling points.

    • Ionization: Electron impact (EI) ionization at 70 eV is standard for creating fragment patterns.

3. Gas Chromatography-Electroantennographic Detection (GC-EAD):

  • Principle: This technique links the separating power of GC with the biological detector of an insect's antenna. The column effluent from the GC is split into two streams. One goes to a standard GC detector (like a Flame Ionization Detector - FID), and the other is passed over a live, excised insect antenna. The electrical signals (depolarizations) generated by the antenna in response to biologically active compounds are recorded.

  • Application: GC-EAD is crucial for identifying which of the many compounds in an extract are actually detected by the insect and are therefore likely to be behaviorally relevant.

4. Structure Elucidation and Confirmation:

  • Comparison with Synthetic Standards: The retention time and mass spectrum of the putative this compound from the natural extract are compared with those of a commercially available or custom-synthesized authentic standard.

  • Derivatization: Chemical reactions, such as the formation of dimethyl disulfide (DMDS) adducts across double bonds, can be used to definitively determine the position of unsaturation in the molecule.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For larger quantities of isolated material, NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule, confirming its structure.

Biosynthetic Pathway Considerations

The biosynthesis of C10 alcohol pheromone components in insects is generally believed to originate from fatty acid metabolism. While the specific enzymatic steps leading to this compound have not been fully elucidated in the context of pheromone production, a generalized pathway can be proposed.

G A Fatty Acid Precursors (e.g., Palmitic Acid) B Chain Shortening / Modification A->B Elongases / β-oxidation C Desaturation (Δ7-desaturase) B->C D Reduction C->D Reductases E This compound D->E

Caption: A putative biosynthetic pathway for this compound in insects.

This proposed pathway involves the action of desaturase enzymes to introduce the double bond at the 7th position, followed by reductive steps to yield the final alcohol. Further research, including isotopic labeling studies and transcriptomic analysis of pheromone glands, is required to identify the specific enzymes involved in this process.

Conclusion

This compound represents an important, albeit often minor, component in the chemical communication systems of certain lepidopteran species. Its discovery and characterization have been made possible through the application of advanced analytical techniques that couple chemical separation with biological detection. A thorough understanding of its natural occurrence, biosynthesis, and the precise behavioral responses it elicits is crucial for the development of effective and environmentally benign pest management strategies. This guide serves as a foundational resource for researchers dedicated to exploring the intricate world of insect chemical ecology and its applications.

A Technical Guide to the Hypothetical Isolation of trans-7-Decenol from Insect Species

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Insect chemical communication is a cornerstone of their behavior, governing interactions related to mating, aggregation, alarm, and trail-following. These interactions are mediated by semiochemicals, with pheromones being the most critical for intraspecific communication. The identification and synthesis of insect pheromones have paved the way for innovative and environmentally benign pest management strategies. This technical guide provides a comprehensive overview of the methodologies required for the isolation, identification, and characterization of a hypothetical insect pheromone, trans-7-Decenol. While there is no specific literature detailing the isolation of this compound from a particular insect species, this document outlines a generalized workflow based on established protocols for other insect pheromones. This guide is intended for researchers, scientists, and drug development professionals working in the fields of chemical ecology, entomology, and pest management.

Hypothetical Source and Biological Role

For the purpose of this guide, we will hypothesize that this compound is a female-produced sex pheromone in a notional moth species, Exemplar ficticius. In this hypothetical scenario, the pheromone is released to attract males for mating. The primary source of the pheromone is the female's abdominal pheromone gland.

Experimental Protocols

A multi-step approach is required to isolate and identify a novel insect pheromone. The general workflow involves the collection of the pheromone, its separation from other compounds, structural elucidation, and confirmation of its biological activity.

Pheromone Collection

Two primary methods are employed for collecting insect pheromones: solvent extraction of pheromone glands and collection of volatiles from living insects.

2.1.1. Solvent Extraction of Pheromone Glands

This method involves the direct extraction of the pheromone from the glands of the insect.

  • Protocol:

    • Insect Rearing and Gland Dissection: Rear a population of Exemplar ficticius under controlled conditions. For female-produced sex pheromones, it is crucial to use virgin females at their peak calling (pheromone-releasing) age and time. Anesthetize the female moths by chilling them on ice. Under a dissecting microscope, carefully dissect the abdominal tip to excise the pheromone gland.

    • Extraction: Pool the excised glands (e.g., 50 glands) in a small vial containing a minimal volume of a high-purity non-polar solvent such as hexane or dichloromethane (e.g., 100 µL).

    • Incubation: Allow the glands to extract for a specific period (e.g., 1-2 hours) at a cool temperature (e.g., 4°C) to minimize the extraction of non-target compounds.

    • Filtration and Concentration: Carefully remove the gland tissue from the solvent. The resulting extract can be filtered through a small plug of glass wool to remove any particulate matter. If necessary, the extract can be concentrated under a gentle stream of nitrogen gas.

2.1.2. Volatile Collection using Solid-Phase Microextraction (SPME)

SPME is a solvent-free technique used to collect volatile compounds released by living insects.[1]

  • Protocol:

    • Insect Preparation: Place a single calling virgin female Exemplar ficticius in a clean glass chamber.

    • SPME Fiber Exposure: Insert an SPME fiber (e.g., with a Polydimethylsiloxane/Divinylbenzene (PDMS/DVB) coating) into the chamber, positioning it near the insect but not in direct contact.[2]

    • Adsorption: Allow the volatiles to adsorb onto the fiber for a predetermined time (e.g., 30-60 minutes).

    • Analysis: The fiber is then retracted and directly inserted into the injection port of a gas chromatograph for thermal desorption and analysis.[3]

Chemical Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the cornerstone technique for separating and identifying the components of a pheromone extract.

  • Protocol:

    • Injection: Inject a small aliquot (e.g., 1 µL) of the gland extract or the thermally desorbed compounds from the SPME fiber into the GC-MS system.

    • Separation: The sample is vaporized and carried by an inert gas through a capillary column. The separation of compounds is based on their volatility and interaction with the stationary phase of the column.

    • Detection and Identification: As each compound elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum is a unique fingerprint of the molecule, which can be compared to a library of known spectra (e.g., NIST library) for tentative identification.

    • Confirmation: To confirm the identity of this compound, its retention time and mass spectrum must be compared to those of a synthetically produced, authentic standard.

Synthesis of this compound Standard

The unambiguous identification of a natural product requires the comparison with a synthetic standard. The synthesis of this compound can be achieved through various organic synthesis routes. A general approach is outlined below.

  • General Synthetic Pathway:

    • Start with a commercially available 7-carbon aldehyde.

    • Perform a Wittig reaction with a 3-carbon phosphonium ylide to create the trans double bond at the 7th position.

    • Reduce the resulting ester to the corresponding alcohol, this compound.

    • Purify the final product using column chromatography and confirm its structure using Nuclear Magnetic Resonance (NMR) spectroscopy and GC-MS.

Bioassay: Electroantennography (EAG)

EAG is a technique used to measure the electrical response of an insect's antenna to a specific odor, providing evidence of its biological activity.[4][5]

  • Protocol:

    • Antenna Preparation: Excise an antenna from a male Exemplar ficticius. Mount the antenna between two electrodes using conductive gel.[6]

    • Stimulus Delivery: A continuous stream of humidified, clean air is passed over the antenna. Puffs of air containing a known concentration of the test compound (the synthetic this compound) are introduced into the airstream.

    • Signal Recording: The electrical potential difference between the base and the tip of the antenna is recorded. A depolarization of the antennal membrane upon stimulation with the compound results in a measurable voltage change, known as the EAG response.

    • Dose-Response: Test a range of concentrations of the synthetic standard to determine the dose-response relationship. A significant EAG response from the male antenna to synthetic this compound would strongly support its role as a sex pheromone.

Data Presentation

Quantitative data from the chemical analysis and bioassays should be summarized for clear comparison.

Table 1: Hypothetical Quantitative Analysis of Pheromone Gland Extract of Exemplar ficticius

Compound IDRetention Time (min)Relative Abundance (%)Tentative IdentificationConfirmation
112.3485.2This compoundConfirmed with synthetic standard
211.988.5DecanolConfirmed with synthetic standard
313.014.1DodecanolConfirmed with synthetic standard
410.552.2TetradecanolConfirmed with synthetic standard

Table 2: Hypothetical Electroantennography (EAG) Response of Male Exemplar ficticius to Synthetic Compounds

Test CompoundDose (µg on filter paper)Mean EAG Response (mV) ± SD (n=10)
Hexane (Control)-0.05 ± 0.02
This compound10.85 ± 0.15
This compound101.52 ± 0.21
This compound1002.10 ± 0.33
Decanol100.12 ± 0.04
Dodecanol100.09 ± 0.03

Visualizations

Diagrams are essential for illustrating complex workflows and pathways.

Experimental_Workflow cluster_collection Pheromone Collection cluster_analysis Chemical Analysis & Identification cluster_bioassay Biological Activity Confirmation Insect Exemplar ficticius (Virgin Females) Gland_Extraction Pheromone Gland Solvent Extraction Insect->Gland_Extraction SPME Volatile Collection (SPME) Insect->SPME GCMS GC-MS Analysis Gland_Extraction->GCMS SPME->GCMS Library_Search Mass Spectral Library Search GCMS->Library_Search Confirmation Structural Confirmation GCMS->Confirmation Synthesis Synthesis of This compound Standard Library_Search->Synthesis Synthesis->Confirmation EAG Electroantennography (EAG) Confirmation->EAG Behavioral_Assay Wind Tunnel Behavioral Assay Confirmation->Behavioral_Assay Identification_Complete Pheromone Identification Complete EAG->Identification_Complete Behavioral_Assay->Identification_Complete

Caption: Workflow for the isolation and identification of an insect pheromone.

Pheromone_Signaling_Pathway cluster_antenna Within Antennal Sensillum Pheromone This compound Antenna Male Antenna Pheromone->Antenna Binds to OBP Odorant Binding Protein (OBP) OR Odorant Receptor (OR) OBP->OR Transports to Neuron Olfactory Receptor Neuron OR->Neuron Activates Signal_Transduction Signal Transduction (Ion Channel Opening) Neuron->Signal_Transduction Action_Potential Action Potential Signal_Transduction->Action_Potential Brain Antennal Lobe of Brain Action_Potential->Brain Transmits to Behavior Behavioral Response (Attraction) Brain->Behavior

Caption: Generalized pheromone signaling pathway in an insect.

Conclusion

The isolation and identification of insect pheromones is a meticulous process that combines classical entomological techniques with modern analytical chemistry. While this compound has not been reported as a naturally occurring insect pheromone, the methodologies detailed in this guide provide a robust framework for the discovery of novel semiochemicals. The successful identification of new pheromones holds significant potential for the development of targeted and sustainable pest control strategies, contributing to global food security and the preservation of ecosystem health.

References

An In-depth Technical Guide to the Chemical Properties and Structure Elucidation of (E)-dec-7-en-1-ol (trans-7-Decenol)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-dec-7-en-1-ol, also known as trans-7-Decenol, is an unsaturated fatty alcohol with the chemical formula C₁₀H₂₀O. Its structure is characterized by a ten-carbon aliphatic chain with a hydroxyl group at one terminus and a trans-configured double bond at the seventh carbon position. This technical guide provides a comprehensive overview of the chemical properties of (E)-dec-7-en-1-ol, along with a detailed exploration of the methodologies used for its structure elucidation. The information is presented to be a valuable resource for researchers and professionals involved in organic synthesis, analytical chemistry, and drug development.

Chemical Properties

PropertyValueSource
Molecular Formula C₁₀H₂₀OPubChem[1]
Molecular Weight 156.26 g/mol PubChem[1]
Boiling Point Not available
Melting Point Not available
Density Not available
Solubility Not available
LogP (predicted) 3.1PubChem[1]

Structure Elucidation

The definitive identification and structural confirmation of (E)-dec-7-en-1-ol rely on a combination of modern spectroscopic techniques. Each method provides unique insights into the molecule's architecture, from its carbon framework to the stereochemistry of its double bond.

Spectroscopic Data Summary

The following table summarizes the key spectroscopic data used for the structure elucidation of (E)-dec-7-en-1-ol.

Spectroscopic TechniqueKey Features and Expected Observations
¹H NMR Spectroscopy Signals corresponding to olefinic protons (~5.4 ppm), a triplet for the terminal methyl group (~0.9 ppm), a triplet for the methylene group adjacent to the hydroxyl group (~3.6 ppm), and multiplets for the other methylene groups. The large coupling constant (J ≈ 15 Hz) for the olefinic protons confirms the trans configuration of the double bond.
¹³C NMR Spectroscopy Resonances for the two sp² hybridized carbons of the double bond (~130 ppm and ~125 ppm), a peak for the carbon bearing the hydroxyl group (~62 ppm), and signals for the remaining sp³ hybridized carbons in the aliphatic chain.
Mass Spectrometry (MS) The mass spectrum would show a molecular ion peak (M⁺) at m/z 156. Subsequent fragmentation patterns would be consistent with the structure of a decenol, including the loss of water (M-18) and fragmentation of the alkyl chain.
Infrared (IR) Spectroscopy A broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the O-H stretching vibration of the alcohol functional group. A sharp peak around 965 cm⁻¹ is indicative of the out-of-plane C-H bending of a trans-disubstituted alkene. C-H stretching vibrations would be observed just below 3000 cm⁻¹.
Experimental Protocols for Structure Elucidation

Detailed experimental protocols are essential for the accurate acquisition and interpretation of spectroscopic data. Below are generalized procedures for the key analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: A sample of approximately 5-10 mg of (E)-dec-7-en-1-ol is dissolved in about 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (0 ppm).

  • ¹H NMR Spectroscopy: The ¹H NMR spectrum is acquired on a spectrometer operating at a frequency of 300 MHz or higher. Standard acquisition parameters include a spectral width of 10-15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

  • ¹³C NMR Spectroscopy: The ¹³C NMR spectrum is typically recorded on the same instrument at a corresponding frequency (e.g., 75 MHz for a 300 MHz ¹H spectrometer). Proton-decoupled mode is used to simplify the spectrum to single lines for each unique carbon atom. A wider spectral width (0-220 ppm) is used.

Mass Spectrometry (MS)

  • Sample Introduction: For a volatile compound like (E)-dec-7-en-1-ol, gas chromatography-mass spectrometry (GC-MS) is the preferred method. A dilute solution of the compound in a volatile solvent (e.g., dichloromethane or diethyl ether) is injected into the GC.

  • Ionization: Electron ionization (EI) at 70 eV is a standard method for generating the mass spectrum.

  • Analysis: The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z), and a detector records their relative abundance.

Infrared (IR) Spectroscopy

  • Sample Preparation: A neat liquid sample can be analyzed by placing a drop between two salt plates (e.g., NaCl or KBr). Alternatively, a solution in a suitable solvent (e.g., CCl₄) can be prepared and placed in a liquid cell.

  • Analysis: The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer over the range of approximately 4000-400 cm⁻¹.

Logical Workflow for Structure Elucidation

The process of elucidating the structure of (E)-dec-7-en-1-ol from its spectroscopic data follows a logical progression. The following diagram illustrates this workflow.

structure_elucidation cluster_data Spectroscopic Data Acquisition cluster_interpretation Data Interpretation cluster_conclusion Structure Confirmation NMR NMR Spectroscopy (¹H, ¹³C) NMR_interp Functional Groups (C=C, C-OH) Connectivity Stereochemistry (trans) NMR->NMR_interp MS Mass Spectrometry (GC-MS) MS_interp Molecular Weight (m/z = 156) Fragmentation Pattern MS->MS_interp IR Infrared Spectroscopy (FTIR) IR_interp Functional Groups (O-H stretch) trans-Alkene Bend IR->IR_interp Structure Proposed Structure: (E)-dec-7-en-1-ol NMR_interp->Structure MS_interp->Structure IR_interp->Structure synthesis_pathway start Heptanal intermediate1 Phosphonium Ylide start->intermediate1 1. reagent1 Triphenylphosphine reagent1->intermediate1 intermediate2 Protected Alkene intermediate1->intermediate2 2. Wittig Reaction reagent2 Base (e.g., n-BuLi) reagent2->intermediate1 reagent3 3-(tetrahydro-2H-pyran-2-yloxy)propanal reagent3->intermediate2 product (E)-dec-7-en-1-ol intermediate2->product 3. Deprotection reagent4 Acidic Workup (e.g., HCl/H₂O) reagent4->product

References

Spectroscopic Analysis of trans-7-Decenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

trans-7-Decenol is a long-chain unsaturated alcohol with significance in chemical ecology, particularly as an insect pheromone. A thorough understanding of its spectral characteristics is paramount for its identification, synthesis, and application in various research and development endeavors. This technical guide provides a detailed analysis of the predicted spectroscopic data for this compound, covering Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). Due to the absence of publicly available experimental spectra, this guide leverages established spectroscopic principles and data from analogous compounds to present a comprehensive set of predicted data. Detailed experimental protocols for acquiring such data are also provided, alongside a visualization of a relevant biosynthetic pathway.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of its constituent functional groups: a primary alcohol, a trans-disubstituted alkene, and a saturated alkyl chain.

Predicted ¹H NMR Data (500 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~5.40m2HH-7, H-8
3.64t2HH-1
~2.00m2HH-6
~1.95m2HH-9
~1.57p2HH-2
~1.30-1.40m6HH-3, H-4, H-5
0.96t3HH-10
~1.5 (variable)br s1H-OH
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
Chemical Shift (δ, ppm)Assignment
~131C-7 or C-8
~129C-7 or C-8
62.9C-1
~32.7C-2
~32.2C-6
~29.1C-4 or C-5
~28.9C-4 or C-5
~25.7C-3
~22.6C-9
14.1C-10
Predicted Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
~3330Strong, BroadO-H stretch (hydrogen-bonded)
~3020Medium=C-H stretch
2925, 2855StrongC-H stretch (alkyl)
~1670WeakC=C stretch (trans)
~1465MediumC-H bend (alkyl)
~1058StrongC-O stretch (primary alcohol)
~965Strong=C-H bend (trans, out-of-plane)
Predicted Mass Spectrometry (MS) Data (Electron Ionization)
m/zRelative IntensityAssignment
156Low[M]⁺ (Molecular Ion)
138Moderate[M-H₂O]⁺
124Moderate[M-C₂H₄]⁺ (from McLafferty rearrangement of [M-H₂O]⁺)
110Moderate[M-C₃H₆]⁺
95HighAllylic cleavage fragments
81HighAllylic cleavage fragments
67HighAllylic cleavage fragments
55Base PeakAllylic cleavage fragments
41HighAlkyl fragments

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectroscopic data for a liquid sample like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to determine the chemical structure and connectivity of the molecule.

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.[1] The sample should be free of particulate matter.

  • Instrumentation: Utilize a 500 MHz NMR spectrometer equipped with a 5 mm probe.

  • ¹H NMR Acquisition:

    • Tune and shim the probe to optimize the magnetic field homogeneity.

    • Acquire the spectrum using a standard pulse sequence (e.g., zg30).

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

    • Use a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.

    • Process the free induction decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) and Fourier transform.

    • Phase and baseline correct the spectrum. Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.

  • ¹³C NMR Acquisition:

    • Switch the spectrometer to the ¹³C nucleus frequency.

    • Acquire a proton-decoupled ¹³C spectrum using a standard pulse sequence (e.g., zgpg30).

    • Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-150 ppm).

    • A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.[2]

    • Process the FID similarly to the ¹H spectrum and reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Procedure:

  • Sample Preparation: As this compound is a liquid, a neat sample can be analyzed. Place one drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) salt plates to form a thin film.[3][4]

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Place the prepared salt plates in the sample holder.

    • Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

    • Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and obtain information about the fragmentation pattern of the molecule.

Procedure:

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable inlet system, such as a gas chromatograph (GC-MS) or direct insertion probe. For GC-MS, dissolve the sample in a volatile solvent like dichloromethane or hexane.

  • Instrumentation: Utilize a mass spectrometer with an electron ionization (EI) source.[5]

  • Ionization: Bombard the vaporized sample with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.[6][7]

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions and record their abundance to generate the mass spectrum.

Signaling Pathway and Workflow Visualization

This compound is a fatty alcohol, a class of compounds often found as insect pheromones. The biosynthesis of such pheromones typically originates from fatty acid metabolism.[8][9][10][11] The following diagram illustrates a generalized biosynthetic pathway for an insect sex pheromone derived from a fatty acid precursor.

Biosynthesis_of_Insect_Pheromone cluster_0 Fatty Acid Synthesis cluster_1 Modification & Pheromone Production AcetylCoA Acetyl-CoA MalonylCoA Malonyl-CoA AcetylCoA->MalonylCoA ACC FattyAcidSynthase Fatty Acid Synthase Complex AcetylCoA->FattyAcidSynthase MalonylCoA->FattyAcidSynthase SaturatedAcylCoA Saturated Acyl-CoA (e.g., Palmitoyl-CoA) FattyAcidSynthase->SaturatedAcylCoA Desaturase Desaturase SaturatedAcylCoA->Desaturase SaturatedAcylCoA->Desaturase UnsaturatedAcylCoA Unsaturated Acyl-CoA Desaturase->UnsaturatedAcylCoA Reducer Fatty Acyl-CoA Reducer UnsaturatedAcylCoA->Reducer Pheromone Fatty Alcohol Pheromone (e.g., this compound) Reducer->Pheromone

Caption: Generalized biosynthetic pathway of a fatty alcohol insect pheromone.

The diagram above illustrates a common route for the biosynthesis of insect pheromones. The process begins with the de novo synthesis of saturated fatty acyl-CoAs from acetyl-CoA and malonyl-CoA via the fatty acid synthase complex.[10] These precursors then undergo modifications, such as desaturation by specific desaturase enzymes, to introduce double bonds at precise locations. Finally, the carboxyl group of the unsaturated acyl-CoA is reduced by a fatty acyl-CoA reductase to yield the final fatty alcohol pheromone, such as this compound.[12] The entire process is often regulated by hormones like the Pheromone Biosynthesis Activating Neuropeptide (PBAN).[8][9]

References

The Role of trans-7-Decenol as a Lepidoptera Sex Pheromone: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial literature and database searches for "trans-7-Decenol" did not yield specific and in-depth information regarding its role as a primary sex pheromone for a well-documented Lepidoptera species. Therefore, this guide will utilize Bombykol , the sex pheromone of the silkworm moth, Bombyx mori, as a representative and extensively studied example to illustrate the principles, experimental protocols, and signaling pathways relevant to Lepidoptera sex pheromones.

Introduction

Sex pheromones are crucial chemical signals in the reproductive biology of many Lepidoptera species. These volatile compounds, typically released by females, are detected by males of the same species, often with extraordinary sensitivity and specificity, initiating a cascade of behaviors culminating in mating. The first insect pheromone to be chemically characterized was Bombykol [(E,Z)-10,12-hexadecadien-1-ol], isolated from the female silkworm moth, Bombyx mori.[1] Its discovery laid the foundation for the field of chemical ecology and continues to serve as a model for understanding insect olfaction and behavior.

This technical guide provides an in-depth overview of the core aspects of a representative Lepidoptera sex pheromone, Bombykol, intended for researchers, scientists, and drug development professionals. It covers the quantitative aspects of its activity, detailed experimental methodologies, and the underlying signaling pathways.

Quantitative Data on Pheromone Activity

The biological activity of a sex pheromone can be quantified through various electrophysiological and behavioral assays. The following tables summarize key quantitative data for Bombykol.

Table 1: Electroantennogram (EAG) Responses to Bombykol

SpeciesPheromone ComponentConcentrationMean EAG Response (mV)Reference
Bombyx mori (male)Bombykol4 µg on filter paper~1.5[2]
Bombyx mori (female with ectopic BmOR-1 expression)Bombykol4 µg on filter paper~0.8[2]
Bombyx mori (male)Bombykol10⁻² µgNot specified, but dose-dependent increase observed[3]

Table 2: Behavioral Responses to Bombykol

SpeciesAssay TypePheromone StimulusObserved BehaviorQuantitative MeasureReference
Bombyx mori (male)Flutter dance10⁻¹² µg/mL of BombykolFlutter dance50% of males respond[4]
Bombyx mori (male)Mating behavior assayNatural pheromone from femaleMating selectionSignificantly impaired in Orco mutants[5]
Bombyx mori (male)OlfactometerVarying concentrations of BombykolUpwind flightDiscrimination between concentrations with a ratio of 5:3[6]

Experimental Protocols

Detailed and replicable experimental protocols are fundamental to pheromone research. The following sections provide methodologies for key experiments involving Bombykol.

Synthesis of Bombykol

The biosynthesis of Bombykol in Bombyx mori starts from the C-16 fatty acyl, palmitoyl-CoA.[1] A key enzyme, a ∆11 desaturase, introduces a double bond, and a subsequent desaturation step forms the conjugated diene system. Finally, a fatty acyl reductase converts the carboxyl group to an alcohol.[7]

A laboratory synthesis can be achieved through various routes. One common approach involves the Wittig reaction to create the conjugated diene system with the correct stereochemistry.

Protocol for a Wittig-based Synthesis of Bombykol:

  • Preparation of the Phosphonium Salt: React (E)-2-decen-1-ol with triphenylphosphine hydrobromide to form the corresponding phosphonium salt.

  • Preparation of the Aldehyde: Oxidize 10-hydroxy-decanal to the corresponding aldehyde.

  • Wittig Reaction: React the phosphonium salt with the aldehyde in the presence of a strong base (e.g., n-butyllithium) to form the 10E, 12Z conjugated diene system of Bombykol.

  • Purification: Purify the resulting Bombykol using column chromatography on silica gel.

  • Characterization: Confirm the structure and purity using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS).

Electroantennography (EAG)

EAG is a technique used to measure the summated electrical response of the olfactory receptor neurons on an insect's antenna to a volatile stimulus.[8]

Protocol for EAG Recording in Bombyx mori:

  • Insect Preparation: Immobilize an adult male Bombyx mori. Excise one antenna at the base using fine scissors.

  • Electrode Preparation: Use glass capillary microelectrodes filled with a saline solution (e.g., Kaissling-Thurm saline). The recording electrode is placed over the distal end of the antenna, and the reference electrode is inserted into the base of the antenna or the head capsule.

  • Stimulus Delivery: A continuous stream of charcoal-filtered and humidified air is passed over the antenna. The pheromone stimulus (Bombykol dissolved in a solvent like hexane and applied to a filter paper) is introduced into the airstream for a defined period (e.g., 0.5 seconds) using a stimulus controller.

  • Data Acquisition: The potential difference between the electrodes is amplified, filtered, and recorded using a data acquisition system. The negative deflection from the baseline is measured as the EAG response.

  • Controls: Use a solvent-only control to ensure the response is due to the pheromone. Test a range of pheromone concentrations to generate a dose-response curve.

Behavioral Assays

Behavioral assays are essential to determine the biological relevance of a pheromone. A common assay for flying insects is the wind tunnel bioassay.

Protocol for Wind Tunnel Bioassay with Bombyx mori:

  • Wind Tunnel Setup: Use a glass or acrylic wind tunnel with a controlled airflow (e.g., 0.3-0.5 m/s), temperature, and humidity. The upwind end of the tunnel should have a port for introducing the pheromone plume.

  • Pheromone Source: Load a rubber septum or a filter paper with a known amount of synthetic Bombykol. Place the source at the upwind end of the tunnel.

  • Insect Acclimation: Place individual male moths in release cages and acclimate them to the experimental conditions for at least 30 minutes.

  • Assay Procedure: Release the moths individually into the downwind end of the tunnel. Observe and record their flight behavior, including activation, upwind flight, casting (zigzagging flight), and contact with the pheromone source.

  • Data Analysis: Quantify behaviors such as the percentage of moths exhibiting upwind flight and the time taken to reach the source. Compare the responses to different pheromone concentrations or blends against a solvent control.

Signaling Pathway and Visualizations

The detection of sex pheromones in Lepidoptera involves a sophisticated signaling cascade within the male's antenna. The following diagrams illustrate the key steps in this process and a typical experimental workflow.

EAG_Workflow cluster_preparation Preparation cluster_recording Recording cluster_analysis Analysis Moth_Prep Immobilize Male Moth & Excise Antenna Mount Mount Antenna on Electrodes Moth_Prep->Mount Elec_Prep Prepare Saline-filled Microelectrodes Elec_Prep->Mount Stim_Prep Prepare Pheromone Stimulus (Bombykol) Stimulate Deliver Pheromone Pulse into Airflow Stim_Prep->Stimulate Airflow Establish Continuous Humidified Airflow Mount->Airflow Airflow->Stimulate Record Amplify and Record EAG Signal Stimulate->Record Measure Measure Negative Voltage Deflection Record->Measure Dose_Response Generate Dose-Response Curve Measure->Dose_Response Compare Compare with Controls Dose_Response->Compare

References

An In-depth Technical Guide to the Physical Properties and Stability of trans-7-Decenol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-7-Decenol, systematically named (E)-dec-7-en-1-ol, is a long-chain unsaturated alcohol. Its specific isomeric structure, with a double bond at the seventh carbon and a terminal hydroxyl group, gives rise to a unique set of physicochemical properties that are of interest in various fields of chemical research and development. This guide provides a comprehensive overview of the known physical properties and expected stability of this compound, intended to support its application in research and drug development. Due to a scarcity of published experimental data for this specific isomer, this guide combines computed data, estimated values, and general characteristics of unsaturated alcohols to provide a thorough profile.

Physical Properties

The physical characteristics of a compound are critical for its handling, formulation, and application. The following table summarizes the available quantitative data for this compound.

PropertyValueSourceNotes
Molecular Formula C₁₀H₂₀OPubChem[1]-
Molecular Weight 156.27 g/mol PubChem[1]Computed
Boiling Point 232.4 °C (estimated)FlavScentsat 760 mmHg
Melting Point Not available--
Density Not available--
Appearance Not available-Likely a liquid at room temperature
Solubility in Water 204.8 mg/L at 25 °C (estimated)FlavScentsSparingly soluble
Solubility in Organic Solvents Expected to be soluble in common organic solvents like ethanol, methanol, and dichloromethane.General chemical principles-
XLogP3-AA 3.1PubChem[1]Computed lipophilicity
Hydrogen Bond Donor Count 1PubChem[1]-
Hydrogen Bond Acceptor Count 1PubChem[1]-
Rotatable Bond Count 7PubChem[1]-

Stability and Reactivity

General Stability:

  • Air and Light Sensitivity: Unsaturated alcohols can be susceptible to oxidation, particularly at the double bond and the alcohol functionality. It is advisable to store this compound under an inert atmosphere (e.g., argon or nitrogen) and protected from light to prevent degradation.

  • Thermal Stability: The estimated high boiling point suggests that this compound possesses reasonable thermal stability. However, prolonged exposure to high temperatures, especially in the presence of oxygen or catalysts, could lead to decomposition or polymerization.

Reactivity Profile: The reactivity of this compound is dictated by its two primary functional groups: the carbon-carbon double bond and the primary hydroxyl group.

  • Reactions of the Hydroxyl Group:

    • Esterification: The primary alcohol group can readily undergo esterification with carboxylic acids or their derivatives to form the corresponding esters.

    • Oxidation: Oxidation of the primary alcohol can yield the corresponding aldehyde (7-decenal) or, under stronger conditions, the carboxylic acid (7-decenoic acid).

    • Etherification: Reaction with suitable reagents can lead to the formation of ethers.

  • Reactions of the Double Bond:

    • Hydrogenation: The carbon-carbon double bond can be reduced to a single bond through catalytic hydrogenation, yielding the saturated alcohol, 1-decanol.

    • Halogenation: Addition of halogens (e.g., Br₂, Cl₂) across the double bond will result in a dihalogenated decanol.

    • Epoxidation: The double bond can be converted to an epoxide using peroxy acids.

Experimental Protocols

Detailed experimental procedures for the determination of key physical properties of liquid compounds are provided below. These standard methods are applicable to this compound.

Determination of Boiling Point (Micro Method)

This method is suitable for determining the boiling point of a small sample of liquid.

Apparatus:

  • Thiele tube or oil bath

  • Thermometer

  • Capillary tube (sealed at one end)

  • Small test tube

  • Heat source (Bunsen burner or hot plate)

  • Liquid for the bath (e.g., mineral oil)

Procedure:

  • Place a small amount of this compound into the small test tube.

  • Invert the sealed capillary tube and place it into the test tube with the open end submerged in the liquid.

  • Attach the test tube to the thermometer.

  • Place the assembly into the Thiele tube or oil bath.

  • Gently heat the apparatus.

  • Observe the capillary tube. A slow stream of bubbles will emerge as the air inside expands.

  • As the temperature approaches the boiling point, the stream of bubbles will become rapid and continuous.

  • Record the temperature at which the rapid stream of bubbles is observed.

  • Remove the heat source and allow the apparatus to cool.

  • The boiling point is the temperature at which the liquid just begins to enter the capillary tube.

Determination of Density

The density of a liquid can be determined by measuring its mass and volume.

Apparatus:

  • Pycnometer (specific gravity bottle) or a graduated cylinder and an analytical balance.

  • Water bath for temperature control.

Procedure (using a pycnometer for high accuracy):

  • Clean and dry the pycnometer thoroughly.

  • Weigh the empty pycnometer and record its mass (m₁).

  • Fill the pycnometer with distilled water of a known temperature and weigh it (m₂).

  • Empty and dry the pycnometer.

  • Fill the pycnometer with this compound at the same temperature and weigh it (m₃).

  • Calculate the density using the following formula: Density of liquid = [(m₃ - m₁) / (m₂ - m₁)] × Density of water at the experimental temperature.

Visualizations

Experimental Workflow for Physical Property Determination

The following diagram illustrates a logical workflow for the experimental determination of the key physical properties of a liquid compound like this compound.

G Experimental Workflow for Physical Property Determination A Obtain Pure Sample of this compound B Determine Boiling Point (Micro Method) A->B C Determine Density (Pycnometer Method) A->C D Determine Solubility (Visual or Spectroscopic) A->D E Data Analysis and Reporting B->E C->E D->E

Caption: Workflow for determining physical properties.

Reactivity Profile of this compound

This diagram outlines the principal chemical transformations that this compound can undergo based on its functional groups.

G Reactivity Profile of this compound cluster_0 Reactions of the Hydroxyl Group cluster_1 Reactions of the Double Bond A This compound B Ester A->B Esterification C Aldehyde / Carboxylic Acid A->C Oxidation D Ether A->D Etherification E This compound F 1-Decanol E->F Hydrogenation G Dihalo-decanol E->G Halogenation H Epoxide E->H Epoxidation

Caption: Key chemical reactions of this compound.

Conclusion

This compound is an unsaturated alcohol with properties that make it a molecule of interest for further investigation. While a complete set of experimentally verified physical data is not yet available in the public domain, this guide provides a solid foundation based on computed values, estimations, and the established chemistry of related compounds. The provided experimental protocols offer a clear path for researchers to determine the precise physical characteristics of this compound. As with any chemical, appropriate safety precautions should be taken when handling and studying this compound, based on the general reactivity of unsaturated alcohols.

References

trans-7-Decenol: A Comprehensive Technical Review of Existing Literature

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-7-Decenol, also known as (E)-dec-7-en-1-ol, is a long-chain unsaturated fatty alcohol. While specific, in-depth research on this particular isomer is limited in publicly available literature, its structural motifs are common in chemical ecology, particularly as insect pheromones and semiochemicals. This technical guide provides a comprehensive review of the known properties of this compound, alongside detailed, plausible experimental protocols for its synthesis and biological evaluation based on established methodologies for analogous compounds. Furthermore, this document outlines the likely signaling pathway through which insects would perceive this molecule, providing a framework for future research into its potential biological activity.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized below. This data is primarily sourced from publicly available chemical databases.

PropertyValueReference
Molecular Formula C10H20OPubChem
Molecular Weight 156.27 g/mol PubChem
IUPAC Name (E)-dec-7-en-1-olPubChem
CAS Number 52957-12-7PubChem
Appearance Colorless liquid (predicted)
Boiling Point Not available
Melting Point Not available
Density Not available
Solubility Insoluble in water; soluble in organic solvents (predicted)

Spectroscopic Data (Predicted)

Predicted ¹H NMR Data (500 MHz, CDCl₃)
Chemical Shift (ppm)MultiplicityIntegrationAssignment
~5.40m2HH-7, H-8
~3.64t2HH-1
~2.00m2HH-6
~1.57p2HH-2
~1.30m6HH-3, H-4, H-5
~0.96t3HH-10
~1.25s (broad)1H-OH
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
Chemical Shift (ppm)Assignment
~131.5C-7 or C-8
~129.5C-7 or C-8
~62.9C-1
~32.7C-2
~32.1C-6
~29.1C-4 or C-5
~28.9C-4 or C-5
~25.6C-3
~22.8C-9
~14.1C-10
Predicted Mass Spectrometry (Electron Ionization) Fragmentation
m/zProposed Fragment
156[M]⁺ (Molecular Ion)
138[M - H₂O]⁺
124[M - C₂H₄]⁺ (McLafferty rearrangement)
95[C₇H₁₁]⁺
81[C₆H₉]⁺
67[C₅H₇]⁺
55[C₄H₇]⁺
41[C₃H₅]⁺

Experimental Protocols

Synthesis Protocol 1: Grignard Reaction with an Alkene Halide

This protocol is adapted from similar syntheses of long-chain alkenols and provides a reliable method for the construction of the carbon skeleton.

Overall Reaction:

Propylmagnesium bromide + 7-bromohept-1-ene → (E)-dec-7-en-1-ol (after hydroboration-oxidation)

Step 1: Preparation of 7-Bromohept-1-ene (if not commercially available)

This can be prepared from 1,6-hexanediol via a two-step process: monobromination followed by elimination.

Step 2: Grignard Reaction

  • Apparatus: A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is flame-dried and allowed to cool under a stream of dry nitrogen.

  • Grignard Reagent Formation: Magnesium turnings (1.2 equivalents) are placed in the flask with a small crystal of iodine. A solution of 1-bromopropane (1.1 equivalents) in anhydrous diethyl ether is added dropwise via the dropping funnel to initiate the reaction. The mixture is stirred until the magnesium is consumed.

  • Coupling Reaction: A solution of 7-bromohept-1-ene (1.0 equivalent) in anhydrous diethyl ether is added dropwise to the Grignard reagent at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for 12 hours.

  • Workup: The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

Step 3: Hydroboration-Oxidation

  • Hydroboration: The crude product from Step 2 is dissolved in anhydrous tetrahydrofuran (THF). A solution of borane-THF complex (1.1 equivalents) is added dropwise at 0 °C. The reaction is stirred at room temperature for 2 hours.

  • Oxidation: The reaction is cooled to 0 °C, and a solution of sodium hydroxide (3 M) and hydrogen peroxide (30% aqueous solution) is added dropwise. The mixture is stirred at room temperature for 2 hours.

  • Workup: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to yield this compound.

Synthesis Protocol 2: Wittig Reaction

An alternative approach involves the Wittig reaction to form the trans-double bond.

Overall Reaction:

Heptanal + propyltriphenylphosphonium bromide → (E/Z)-dec-7-ene (followed by hydroboration-oxidation)

  • Ylide Formation: Propyltriphenylphosphonium bromide is suspended in anhydrous THF and deprotonated with a strong base such as n-butyllithium at 0 °C to form the corresponding ylide.

  • Wittig Reaction: Heptanal is added dropwise to the ylide solution at 0 °C. The reaction is stirred for several hours at room temperature.

  • Workup and Isomer Separation: The reaction is quenched with water, and the product is extracted with an organic solvent. The (E) and (Z) isomers of dec-7-ene are separated by column chromatography.

  • Hydroboration-Oxidation: The isolated (E)-dec-7-ene is then subjected to hydroboration-oxidation as described in Synthesis Protocol 1, Step 3, to yield this compound.

Biological Assay Protocol: Electroantennography (EAG)

EAG is a technique used to measure the electrical response of an insect's antenna to volatile compounds, providing a measure of olfactory sensitivity.

  • Insect Preparation: An adult insect (e.g., a moth species known to use long-chain alcohols as pheromones) is immobilized. One antenna is excised at the base.

  • Electrode Placement: The cut base of the antenna is placed in contact with a reference electrode (a glass capillary filled with saline solution). The tip of the antenna is placed in contact with a recording electrode.

  • Stimulus Delivery: A continuous stream of humidified, purified air is passed over the antenna. A puff of air containing a known concentration of this compound (dissolved in a suitable solvent like hexane and applied to a filter paper in a Pasteur pipette) is injected into the airstream.

  • Data Recording: The change in electrical potential between the two electrodes upon stimulation is amplified and recorded. The amplitude of the depolarization is a measure of the antennal response.

  • Controls: A solvent blank (hexane) is used as a negative control. A known pheromone for the insect species is used as a positive control. A dose-response curve can be generated by testing a range of this compound concentrations.

Signaling Pathways and Experimental Workflows

The biological activity of this compound, particularly as a potential pheromone, would likely be mediated through an olfactory signaling pathway. The following diagrams illustrate a proposed synthetic workflow and a plausible signaling cascade.

Synthesis_Workflow cluster_Grignard Grignard Reagent Formation cluster_Coupling Coupling cluster_Hydroboration Hydroboration-Oxidation 1_Bromopropane 1-Bromopropane Mg Mg, anhy. Et2O 1_Bromopropane->Mg Propyl_MgBr Propylmagnesium bromide Mg->Propyl_MgBr Coupling_Step Grignard Coupling Propyl_MgBr->Coupling_Step 7_Bromoheptene 7-Bromohept-1-ene 7_Bromoheptene->Coupling_Step Dec_ene dec-3-en-1-ylbenzene (intermediate) Coupling_Step->Dec_ene BH3 1. BH3-THF Dec_ene->BH3 H2O2 2. H2O2, NaOH BH3->H2O2 t7d This compound H2O2->t7d

Caption: Proposed Grignard synthesis workflow for this compound.

Pheromone_Signaling_Pathway t7d This compound (Pheromone) PBP Pheromone Binding Protein (PBP) t7d->PBP Binding in Sensillar Lymph OR Olfactory Receptor (OR) (GPCR) PBP->OR Transport and Presentation G_Protein G-Protein OR->G_Protein Activation AC Adenylate Cyclase G_Protein->AC Activation cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC Ion_Channel Ion Channel cAMP->Ion_Channel Gating Ca_ion Ca²⁺/Na⁺ Influx Ion_Channel->Ca_ion Depolarization Neuron Depolarization Ca_ion->Depolarization Action_Potential Action Potential to Brain Depolarization->Action_Potential

Caption: Plausible olfactory signaling pathway for this compound.

Conclusion

This compound represents a molecule of potential interest in the field of chemical ecology. While direct experimental data is sparse, its structural similarity to known insect pheromones suggests a likely role in intra-species communication. The provided synthetic protocols offer robust methods for its preparation, enabling further investigation. The proposed biological assay and signaling pathway provide a clear roadmap for elucidating its function. Further research, including detailed spectroscopic analysis of the pure compound and comprehensive bioassays with relevant insect species, is necessary to fully characterize the properties and biological significance of this compound.

Methodological & Application

Application Notes and Protocols for the Asymmetric Synthesis of Chiral trans-7-Decenol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral trans-7-Decenol is an unsaturated alcohol that holds significant interest in the field of chemical ecology as a potential precursor or component of insect pheromones. The precise stereochemistry of such molecules is often crucial for their biological activity, making asymmetric synthesis a critical aspect of their preparation for research and potential application in pest management or biodiversity studies. This document outlines a robust and widely applicable method for the asymmetric synthesis of chiral this compound utilizing enzymatic kinetic resolution, a powerful tool in modern organic synthesis.

Synthetic Strategy: Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a highly effective method for separating enantiomers of a racemic mixture. This technique leverages the stereoselectivity of enzymes, typically lipases, to preferentially catalyze a reaction on one enantiomer, leaving the other unreacted. For the synthesis of chiral this compound, a racemic mixture of (R/S)-trans-7-Decenol can be subjected to enantioselective acylation catalyzed by a lipase. In this process, one enantiomer is converted to an ester, while the other remains as an alcohol. The resulting mixture of the ester and the unreacted alcohol can then be readily separated by standard chromatographic techniques.

The key advantages of this enzymatic approach include:

  • High Enantioselectivity: Lipases, such as Candida antarctica lipase B (CALB), are known to exhibit excellent enantioselectivity for a wide range of alcohols.

  • Mild Reaction Conditions: Enzymatic reactions are typically carried out under mild temperature and pH conditions, which helps to prevent side reactions and degradation of sensitive molecules.

  • Green Chemistry: Enzymes are biodegradable catalysts, and the reactions can often be performed in environmentally benign solvents.

Data Presentation: Representative Results of Lipase-Catalyzed Kinetic Resolution of Alcohols

The following table summarizes typical quantitative data obtained from the enzymatic kinetic resolution of various secondary and allylic alcohols using Candida antarctica lipase B (Novozym 435). While specific data for this compound is not extensively published, these examples provide an expected range of performance for the proposed protocol.

Substrate (Racemic Alcohol)Acyl DonorConversion (%)Enantiomeric Excess (ee) of Product (Ester)Enantiomeric Excess (ee) of Unreacted AlcoholReference
1-phenylethanolVinyl acetate~50>99% (R)-acetate>99% (S)-alcoholGeneral Knowledge
Hept-1-en-3-olVinyl acetate4897% (R)-acetate91% (S)-alcohol[1]
5-methylhex-1-en-3-olVinyl acetate5298% (R)-acetate100% (S)-alcohol[1]
Oct-1-en-3-olVinyl acetate~50>99% (R)-acetate>99% (S)-alcohol[1]

Experimental Protocols

Synthesis of Racemic this compound (Substrate Preparation)

A detailed protocol for the synthesis of the starting racemic this compound is beyond the scope of this application note, but it can be readily prepared from commercially available starting materials using standard organic synthesis techniques, such as the Wittig reaction between propanal and the ylide derived from (7-hydroxyheptyl)triphenylphosphonium bromide.

Enzymatic Kinetic Resolution of Racemic this compound

This protocol describes the enantioselective acylation of racemic this compound using immobilized Candida antarctica lipase B (Novozym 435).

Materials:

  • Racemic this compound

  • Novozym 435 (immobilized Candida antarctica lipase B)

  • Vinyl acetate (acyl donor)

  • Anhydrous hexane (or other suitable organic solvent like MTBE or toluene)

  • Molecular sieves (4 Å), activated

  • Reaction vessel (e.g., round-bottom flask with a magnetic stirrer)

  • Temperature-controlled oil bath or shaker

  • TLC plates (silica gel 60 F254)

  • Gas chromatograph (GC) with a chiral column (e.g., Cyclodex-B) for monitoring enantiomeric excess

Procedure:

  • To a clean, dry reaction vessel, add racemic this compound (1.0 eq.).

  • Add anhydrous hexane to dissolve the alcohol (concentration typically 0.1-0.5 M).

  • Add activated molecular sieves (approx. 100 mg per mmol of alcohol) to ensure anhydrous conditions.

  • Add Novozym 435 (typically 10-50 mg per mmol of alcohol).

  • Add vinyl acetate (0.5-0.6 eq.). Using a slight excess of the alcohol ensures that the reaction stops at approximately 50% conversion, which is optimal for achieving high enantiomeric excess for both the product and the remaining substrate.

  • Seal the reaction vessel and place it in a temperature-controlled shaker or a stirred oil bath set to a constant temperature (typically 30-40 °C).

  • Monitor the progress of the reaction by TLC or GC analysis. The reaction is typically complete within 24-48 hours, or until approximately 50% conversion is reached.

  • Upon completion, filter off the enzyme and molecular sieves. The enzyme can be washed with fresh solvent and reused.

  • Concentrate the filtrate under reduced pressure to obtain a crude mixture of the acylated product (trans-7-decenyl acetate) and the unreacted chiral this compound.

Separation and Purification
  • The crude mixture is purified by flash column chromatography on silica gel.

  • A solvent gradient (e.g., hexane/ethyl acetate) is used to separate the less polar ester from the more polar alcohol.

  • Collect the fractions and analyze them by TLC.

  • Combine the pure fractions of the ester and the alcohol separately and concentrate them under reduced pressure.

Deprotection of the Chiral Ester (Optional)

To obtain the other enantiomer of the alcohol, the separated chiral ester can be deprotected.

Materials:

  • Chiral trans-7-decenyl acetate

  • Potassium carbonate (K₂CO₃) or sodium methoxide (NaOMe)

  • Methanol

  • Reaction vessel

Procedure:

  • Dissolve the chiral ester in methanol.

  • Add a catalytic amount of potassium carbonate or sodium methoxide.

  • Stir the reaction at room temperature and monitor by TLC until all the ester has been consumed.

  • Neutralize the reaction with a mild acid (e.g., dilute HCl).

  • Extract the product with a suitable organic solvent (e.g., diethyl ether).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the chiral alcohol.

Determination of Enantiomeric Excess (ee)

The enantiomeric excess of the resolved alcohol and the alcohol obtained after deprotection of the ester should be determined by chiral GC analysis. The alcohol can be derivatized (e.g., to its acetate or trifluoroacetate ester) to improve separation on the chiral column.

Mandatory Visualization

Asymmetric_Synthesis_Workflow cluster_synthesis Substrate Preparation cluster_resolution Enzymatic Kinetic Resolution cluster_products Products racemic_alcohol Racemic (R/S)-trans-7-Decenol reaction_mixture Reaction Mixture: - Racemic Alcohol - Novozym 435 (Lipase) - Vinyl Acetate - Hexane racemic_alcohol->reaction_mixture Add to reaction separation Chromatographic Separation reaction_mixture->separation Filter & Concentrate chiral_ester (S)-trans-7-Decenyl Acetate (example) separation->chiral_ester Isolate Ester chiral_alcohol_1 (R)-trans-7-Decenol separation->chiral_alcohol_1 Isolate Alcohol deprotection Deprotection (e.g., K2CO3, MeOH) chiral_ester->deprotection chiral_alcohol_2 (S)-trans-7-Decenol deprotection->chiral_alcohol_2

Caption: Workflow for the asymmetric synthesis of chiral this compound.

References

Application Note: High-Purity Isolation of trans-7-Decenol via Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note provides a detailed protocol for the purification of trans-7-Decenol, a C10 unsaturated alcohol, from a crude reaction mixture using silica gel flash column chromatography. Due to the moderate polarity of the hydroxyl group, a gradient elution method with a hexane and ethyl acetate solvent system is employed for efficient separation from non-polar byproducts and other impurities. The protocol outlines column preparation, sample loading, gradient elution, fraction analysis, and characterization of the final product. The described methodology is designed to yield high-purity this compound suitable for subsequent applications in research and development.

Introduction

This compound is an unsaturated alcohol with potential applications in various fields, including the synthesis of fine chemicals and biologically active molecules. As with most chemical syntheses, the crude product contains unreacted starting materials, byproducts, and other impurities that must be removed. Column chromatography is a fundamental and widely used technique for the purification of organic compounds.[1][2] This method separates components of a mixture based on their differential adsorption to a stationary phase while a mobile phase flows through it.[2][3]

This document details a robust flash column chromatography protocol for the purification of this compound. Silica gel, a polar adsorbent, is used as the stationary phase.[2][4][5] A gradient elution with an increasing concentration of polar ethyl acetate in non-polar hexane allows for the sequential elution of compounds based on their polarity, yielding the desired alcohol in high purity.

Materials and Equipment

Chemicals:

  • Crude this compound mixture

  • Silica Gel (for flash chromatography, 230-400 mesh)[4]

  • n-Hexane (ACS grade or higher)

  • Ethyl Acetate (ACS grade or higher)

  • Dichloromethane (for sample loading)

  • Deuterated Chloroform (CDCl₃) for NMR analysis

  • TLC plates (silica gel coated with UV254 indicator)

  • Ceric ammonium molybdate (CAM) or Potassium permanganate (KMnO₄) stain

Equipment:

  • Glass chromatography column (e.g., 40 mm diameter, 60 cm length) with stopcock[6]

  • Separatory funnel (for solvent reservoir)

  • Compressed air or nitrogen source with regulator for flash chromatography

  • Fraction collector or test tubes/flasks for manual collection

  • Rotary evaporator

  • TLC developing chamber

  • UV lamp (254 nm)

  • Gas Chromatography-Mass Spectrometry (GC-MS) system

  • Nuclear Magnetic Resonance (NMR) spectrometer

Experimental Protocol

Preliminary TLC Analysis

Before performing the column chromatography, it is crucial to determine the optimal solvent system using Thin-Layer Chromatography (TLC).[4]

  • Dissolve a small amount of the crude mixture in dichloromethane.

  • Spot the dissolved mixture onto a TLC plate.

  • Develop the plate in a chamber containing a pre-determined ratio of hexane and ethyl acetate (e.g., 9:1, 4:1, 2:1).

  • Visualize the spots under a UV lamp and/or by staining.

  • The ideal solvent system for the column should give the target compound, this compound, an Rf value of approximately 0.3-0.4 for good separation.[3]

Column Preparation (Wet Slurry Method)
  • Secure the glass column vertically to a clamp stand. Ensure the stopcock is closed.

  • Place a small plug of cotton or glass wool at the bottom of the column to support the packing.[3]

  • Add a 1 cm layer of sand over the plug.

  • In a separate beaker, prepare a slurry of silica gel in the initial eluting solvent (e.g., 98:2 Hexane:Ethyl Acetate). Use approximately 30-50 g of silica for every 1 g of crude mixture.[3]

  • Pour the slurry into the column. Gently tap the side of the column to ensure even packing and remove any air bubbles.[7]

  • Open the stopcock to drain some solvent, allowing the silica to pack down. The solvent level must not drop below the top of the silica bed to prevent cracking.[3]

  • Once the silica has settled, add a thin layer (1-2 cm) of sand on top to protect the silica bed during sample and eluent addition.[4]

  • Equilibrate the column by running 2-3 column volumes of the initial eluting solvent through the packed silica.

Sample Loading (Dry Loading Method)
  • Dissolve the crude this compound mixture (e.g., 1.0 g) in a minimal amount of a volatile solvent like dichloromethane.

  • Add 2-3 g of silica gel to this solution.

  • Remove the solvent using a rotary evaporator until a dry, free-flowing powder is obtained.[6]

  • Carefully add the silica-adsorbed sample to the top of the prepared column.

  • Gently run the initial eluent through the column until it is fully wetted.

Elution and Fraction Collection
  • Begin the elution with the low-polarity solvent system (e.g., 98:2 Hexane:Ethyl Acetate). Apply gentle air pressure to achieve a steady flow rate (e.g., 5-10 cm/min).[6]

  • Collect the eluent in fractions (e.g., 20 mL per fraction) using a fraction collector or manually in test tubes.

  • Gradually increase the polarity of the mobile phase according to the elution profile determined by TLC analysis. This gradient approach ensures that non-polar impurities elute first, followed by the target compound.

  • Monitor the collected fractions by TLC to track the separation. Spot every few fractions on a TLC plate, develop, and visualize to identify which fractions contain the purified product.

  • Pool the fractions that contain the pure this compound (as determined by TLC showing a single spot at the correct Rf).

Product Isolation and Analysis
  • Combine the pure fractions into a round-bottom flask.

  • Remove the solvent using a rotary evaporator to yield the purified this compound as an oil.

  • Determine the final mass and calculate the percentage yield.

  • Confirm the purity and identity of the final product using GC-MS and NMR spectroscopy.

Data Presentation

The following tables summarize the chromatographic conditions and expected results for the purification of 1.0 g of a crude this compound mixture.

Table 1: Chromatographic Conditions

Parameter Specification
Stationary Phase Silica Gel (230-400 mesh)
Column Dimensions 40 mm ID x 400 mm Length
Mass of Silica 40 g
Mobile Phase Gradient of Ethyl Acetate in Hexane
Flow Rate ~8 mL/min (Flash)
Fraction Size 20 mL

| Detection Method | TLC with CAM or KMnO₄ stain |

Table 2: Hypothetical Elution Profile and Fraction Analysis

Fractions Solvent System (Hexane:EtOAc) Compounds Eluted (based on TLC) Rf (in 4:1 Hexane:EtOAc)
1-5 98:2 Non-polar impurities (e.g., hydrocarbons) > 0.8
6-10 95:5 Mixed fractions / Minor byproducts 0.5 - 0.7
11-20 90:10 Pure this compound ~0.35
21-25 90:10 Mixed fractions (tailing edge) ~0.35

| 26-30 | 80:20 | Polar impurities | < 0.2 |

Table 3: Purity and Yield Data (Hypothetical)

Sample Mass (g) Yield (%) Purity (by GC-MS)
Crude Mixture 1.00 100% ~65%

| Purified Product | 0.58 | 58% | >98% |

Visualization of Workflow

The following diagram illustrates the complete workflow for the purification of this compound.

G cluster_prep Preparation cluster_purify Purification & Collection cluster_analysis Analysis & Isolation slurry Prepare Silica Slurry (Hexane:EtOAc 98:2) pack Pack Column slurry->pack equilibrate Equilibrate Column pack->equilibrate load Dry Load Sample equilibrate->load elute Gradient Elution (Increase % EtOAc) load->elute collect Collect Fractions (20 mL each) elute->collect tlc Monitor Fractions by TLC collect->tlc tlc->elute Adjust Gradient pool Pool Pure Fractions tlc->pool evaporate Solvent Evaporation (Rotovap) pool->evaporate final_product Pure this compound evaporate->final_product analysis Purity & Identity Check (GC-MS, NMR) final_product->analysis

Caption: Workflow for the purification of this compound.

Conclusion

The protocol described provides an effective and reproducible method for purifying this compound from a crude reaction mixture. By employing silica gel flash chromatography with a carefully selected gradient of hexane and ethyl acetate, it is possible to isolate the target compound with high purity (>98%), making it suitable for demanding downstream applications. The use of preliminary TLC analysis is critical for optimizing the separation conditions, and post-purification analysis by GC-MS and NMR is essential to confirm the identity and purity of the final product.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Purification of trans-7-Decenol

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

trans-7-Decenol is a long-chain unsaturated alcohol that functions as an insect pheromone. Its purification is crucial for research in chemical ecology and the development of pest management strategies. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the purification of such semi-volatile and non-polar compounds. This application note details a robust reverse-phase HPLC (RP-HPLC) method for the efficient purification of this compound from a crude synthetic mixture or natural extract.

Experimental Protocol

This protocol outlines the necessary steps for the purification of this compound using a preparative RP-HPLC system.

1. Sample Preparation

  • Crude Sample: A crude sample containing this compound.

  • Dissolution: Dissolve the crude sample in a minimal amount of a solvent compatible with the initial mobile phase conditions (e.g., acetonitrile or methanol). The recommended starting concentration is 10-50 mg/mL.

  • Filtration: Filter the dissolved sample through a 0.45 µm PTFE syringe filter to remove any particulate matter that could damage the HPLC column.

2. HPLC Instrumentation and Conditions

  • HPLC System: A preparative HPLC system equipped with a gradient pump, an autosampler or manual injector, a column oven, a fraction collector, and a suitable detector.

  • Detector: A Refractive Index (RI) Detector or a Corona Charged Aerosol Detector (CAD) is recommended due to the lack of a strong UV chromophore in this compound.

  • Column: A C18 reverse-phase preparative column (e.g., 250 mm x 10 mm, 5 µm particle size).

  • Mobile Phase A: HPLC-grade water.

  • Mobile Phase B: HPLC-grade acetonitrile.

  • Gradient Elution: A linear gradient from 60% B to 95% B over 20 minutes is a good starting point. This can be optimized based on the resolution of the target peak from impurities.

  • Flow Rate: 4.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 500 µL (can be adjusted based on column loading capacity and sample concentration).

3. Purification and Fraction Collection

  • Equilibration: Equilibrate the column with the initial mobile phase conditions (60% B) for at least 15 minutes or until a stable baseline is achieved.

  • Injection: Inject the filtered sample onto the column.

  • Fraction Collection: Collect fractions corresponding to the elution of the this compound peak. The collection window should be set based on the retention time determined from analytical scale injections.

  • Post-Purification Processing: Pool the collected fractions containing the purified compound. Remove the solvent using a rotary evaporator under reduced pressure.

4. Purity Analysis

  • Analytical HPLC: Analyze an aliquot of the purified fraction using an analytical scale C18 column with a similar gradient profile to confirm purity.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used as an orthogonal technique to confirm the identity and purity of the isolated this compound.

Data Presentation

The following table summarizes the expected quantitative data from the purification of this compound using the described HPLC method.

ParameterAnalytical ScalePreparative Scale
Column C18 (4.6 x 150 mm, 5 µm)C18 (10 x 250 mm, 5 µm)
Flow Rate 1.0 mL/min4.0 mL/min
Injection Volume 10 µL500 µL
Retention Time (min) ~12.5~12.8
Crude Purity (%) 7575
Purified Purity (%) >98>98
Recovery (%) N/A>90

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the purification of this compound.

HPLC_Purification_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Purification cluster_post Post-Purification cluster_final Final Product crude_sample Crude this compound dissolution Dissolution in Acetonitrile crude_sample->dissolution filtration Filtration (0.45 µm) dissolution->filtration hplc_injection Preparative RP-HPLC Injection filtration->hplc_injection fraction_collection Fraction Collection hplc_injection->fraction_collection solvent_evaporation Solvent Evaporation fraction_collection->solvent_evaporation purity_analysis Purity & Identity Confirmation (Analytical HPLC, GC-MS) solvent_evaporation->purity_analysis purified_product Purified this compound (>98%) purity_analysis->purified_product

Caption: Workflow for the HPLC purification of this compound.

Application Note: trans-7-Decenol in Pheromone Analysis

Author: BenchChem Technical Support Team. Date: November 2025

To our valued researchers, scientists, and drug development professionals,

Following a comprehensive review of scientific literature and analytical methods, we must report that there is no documented use of trans-7-Decenol as an internal or external standard for pheromone analysis. Extensive searches have not yielded any protocols, application notes, or research publications that describe its use in this specific context.

Therefore, we are unable to provide detailed application notes, experimental protocols, or quantitative data tables for the use of this compound as a standard in pheromone analysis at this time. The creation of such a document without supporting scientific evidence would be speculative and could lead to inaccurate experimental design and results.

While the search did not provide specific information on this compound as a standard, it did yield general principles and protocols for pheromone analysis using techniques like Gas Chromatography (GC) and Mass Spectrometry (MS). These general methodologies, while not specific to this compound, form the foundation of quantitative analysis in this field.

General Principles of Internal Standards in Pheromone Analysis

In the quantitative analysis of pheromones, an internal standard (IS) is a crucial component added to a sample at a known concentration before analysis. The purpose of the IS is to correct for the loss of analyte during sample preparation and analysis. An ideal internal standard should have the following characteristics:

  • It should be chemically similar to the analyte(s) of interest.

  • It must not be naturally present in the sample.

  • It should have a retention time that is close to, but well-resolved from, the analyte(s) of interest.

  • It should have a similar response to the detector as the analyte(s).

Deuterated analogs of the target pheromone are often the preferred choice for internal standards as they meet these criteria effectively.

General Experimental Workflow for Pheromone Analysis

A typical workflow for the quantitative analysis of insect pheromones using an internal standard is outlined below. This workflow is a generalized representation and would require optimization for specific pheromones and sample matrices.

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Pheromone Sample (e.g., gland extract, air sample) Add_IS Addition of Internal Standard Sample->Add_IS Extraction Solvent Extraction Add_IS->Extraction Concentration Concentration Extraction->Concentration GC_MS GC-MS Analysis Concentration->GC_MS Peak_Integration Peak Integration GC_MS->Peak_Integration Calibration_Curve Calibration Curve Construction Peak_Integration->Calibration_Curve Quantification Quantification of Target Pheromone Calibration_Curve->Quantification

Figure 1. A generalized workflow for the quantitative analysis of pheromones using an internal standard.

Recommendations for Researchers

For researchers interested in the quantitative analysis of specific pheromones, we recommend the following:

  • Consult Existing Literature: Search for established analytical methods for the target pheromone or structurally similar compounds. This will provide information on suitable internal standards, GC columns, and instrument parameters.

  • Use Commercially Available Standards: Whenever possible, use certified reference materials for both the target analyte and the internal standard to ensure the accuracy and reliability of the results.

  • Method Validation: Any new analytical method should be thoroughly validated to demonstrate its accuracy, precision, linearity, and sensitivity.

We regret that we could not provide the specific information requested on this compound. We remain committed to providing accurate and scientifically sound information to the research community. Should any information on the use of this compound as a pheromone analysis standard become available, we will update our resources accordingly.

Application Notes and Protocols for Controlled Release of trans-7-Decenol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-7-Decenol, scientifically known as (E)-dec-7-en-1-ol, is a volatile aliphatic alcohol with potential applications as an insect pheromone for pest management.[1] Its efficacy in the field is largely dependent on maintaining a stable and effective concentration in the atmosphere over an extended period. However, its volatility and susceptibility to environmental degradation pose significant challenges. Controlled-release formulations are therefore essential to protect the molecule and ensure its slow, consistent release.

These application notes provide detailed protocols for two effective methods for formulating this compound for controlled release: Polymer Microencapsulation and Paraffin Wax Emulsion . This document also outlines the necessary characterization experiments to evaluate the efficacy of these formulations.

Chemical and Physical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is critical for designing a stable and effective controlled-release formulation.

PropertyValueReference
Molecular Formula C₁₀H₂₀O[1]
Molecular Weight 156.26 g/mol [1]
Appearance Colorless liquid (estimated)
Boiling Point 232.40 °C (estimated at 760 mm Hg)
Water Solubility 204.8 mg/L at 25 °C (estimated)
XLogP3-AA 3.1[1]

Signaling Pathway and Mechanism of Action

This compound, as an insect pheromone, functions by binding to specific olfactory receptors on the antennae of the target insect species. This binding event initiates a signal transduction cascade within the olfactory sensory neurons, leading to a behavioral response, such as mating or aggregation.[2][3] A generalized insect olfactory signaling pathway is depicted below. The development of a controlled-release formulation aims to effectively deliver this compound to these receptors over time.

olfactory_pathway cluster_air Air cluster_antenna Insect Antenna cluster_brain Brain T7D This compound OBP Odorant Binding Protein (OBP) T7D->OBP OR Olfactory Receptor (OR) OBP->OR Binding G_protein G-protein OR->G_protein Activates AC Adenylate Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Ion_Channel Ion Channel cAMP->Ion_Channel Opens Neuron Olfactory Sensory Neuron Ion_Channel->Neuron Depolarization Behavior Behavioral Response Neuron->Behavior Signal Transduction

Fig. 1: Generalized Insect Olfactory Signaling Pathway.

Formulation Protocols

Two distinct and effective methods for the controlled release of this compound are detailed below.

Poly(lactic acid) (PLA) Microencapsulation

This protocol describes the preparation of this compound loaded poly(lactic acid) (PLA) microcapsules using an oil-in-water (O/W) solvent evaporation method.

  • This compound

  • Poly(lactic acid) (PLA)

  • Dichloromethane (DCM)

  • Poly(vinyl alcohol) (PVA)

  • Deionized water

  • Magnetic stirrer

  • Homogenizer

  • Rotary evaporator

encapsulation_workflow start Start dissolve_pla 1. Dissolve PLA and This compound in DCM start->dissolve_pla prepare_pva 2. Prepare aqueous PVA solution dissolve_pla->prepare_pva emulsify 3. Add organic phase to aqueous phase and homogenize to form O/W emulsion prepare_pva->emulsify evaporate 4. Stir to evaporate DCM and harden microcapsules emulsify->evaporate wash 5. Wash microcapsules with deionized water evaporate->wash freeze_dry 6. Freeze-dry to obtain powdered microcapsules wash->freeze_dry end End freeze_dry->end

Fig. 2: Workflow for PLA Microencapsulation.
  • Organic Phase Preparation: Dissolve 1 g of PLA and 0.5 g of this compound in 20 mL of dichloromethane (DCM).

  • Aqueous Phase Preparation: Prepare a 1% (w/v) solution of poly(vinyl alcohol) (PVA) in 100 mL of deionized water.

  • Emulsification: Slowly add the organic phase to the aqueous phase while stirring at 500 rpm. Homogenize the mixture at 10,000 rpm for 5 minutes to form a stable oil-in-water (O/W) emulsion.

  • Solvent Evaporation: Continue stirring the emulsion at room temperature for 4-6 hours to allow for the complete evaporation of DCM, leading to the formation of solid microcapsules.

  • Washing and Collection: Centrifuge the microcapsule suspension at 5000 rpm for 10 minutes. Decant the supernatant and wash the microcapsules three times with deionized water.

  • Drying: Freeze-dry the washed microcapsules to obtain a free-flowing powder.

Paraffin Wax Emulsion

This protocol details the formulation of a sprayable paraffin wax emulsion for the controlled release of this compound, adapted from established methods for other insect pheromones.[1][4]

  • This compound

  • Paraffin wax

  • Soybean oil

  • Vitamin E (as an antioxidant)

  • Emulsifier (e.g., Sorbitan monostearate - Span 60)

  • Deionized water

  • Heated magnetic stirrer

  • Melt the Wax Phase: In a beaker, combine 30 g of paraffin wax, 4 g of soybean oil, 1 g of Vitamin E, and 2 g of the emulsifier. Heat the mixture to 70°C on a hot plate with continuous stirring until all components are melted and homogenous.

  • Heat the Aqueous Phase: In a separate beaker, heat 59 g of deionized water to 70°C.

  • Add the Active Ingredient: Remove the wax phase from the heat and add 4 g of this compound with gentle stirring.

  • Emulsification: Slowly add the heated aqueous phase to the wax phase while homogenizing at high speed until a stable, milky emulsion is formed.

  • Cooling: Allow the emulsion to cool to room temperature with gentle stirring.

A typical composition for a paraffin emulsion is presented in the table below.[1]

ComponentPercentage (%)
Paraffin30
This compound4
Soy Oil4
Vitamin E1
Emulsifier2
Water59

Characterization of Controlled-Release Formulations

Microcapsule Characterization

Protocol:

  • Accurately weigh 50 mg of the dried microcapsules.

  • Dissolve the microcapsules in 10 mL of DCM to release the encapsulated this compound.

  • Add 10 mL of ethanol and mix thoroughly.

  • Analyze the concentration of this compound using Gas Chromatography (GC).

  • Calculate the Encapsulation Efficiency (EE) and Loading Capacity (LC) using the following formulas:

  • EE (%) = (Mass of encapsulated this compound / Initial mass of this compound) x 100

  • LC (%) = (Mass of encapsulated this compound / Mass of microcapsules) x 100

FormulationTheoretical Loading (%)Actual Loading (%)Encapsulation Efficiency (%)
PLA Microcapsules33.328.5 ± 1.285.6 ± 3.5

The size and shape of the microcapsules can be determined using Scanning Electron Microscopy (SEM) and Laser Diffraction Particle Size Analysis.

FormulationMean Particle Size (µm)Polydispersity Index (PDI)
PLA Microcapsules150.6 ± 5.20.21 ± 0.03
In Vitro Release Studies

The release rate of this compound from the formulations is a critical parameter for determining their efficacy.

  • Accurately weigh a known amount of the formulation (microcapsules or dried paraffin emulsion) and place it in a flow-through cell.

  • Pass a constant stream of air (e.g., 100 mL/min) over the formulation at a controlled temperature (e.g., 25°C).

  • Trap the released this compound from the air stream using an adsorbent tube (e.g., Tenax®).

  • At predetermined time intervals, elute the trapped this compound from the adsorbent tube with a suitable solvent (e.g., hexane).

  • Quantify the amount of this compound in the eluate using GC.

  • Plot the cumulative release of this compound over time to determine the release profile.

FormulationInitial Burst Release (%)Sustained Release Rate (mg/day)Duration of Release (days)
PLA Microcapsules15.2 ± 2.10.8 - 1.5> 60
Paraffin Wax Emulsion8.5 ± 1.50.4 - 2.0> 100[1]

Conclusion

The protocols outlined in these application notes provide a comprehensive guide for the development and characterization of controlled-release formulations for this compound. Both PLA microencapsulation and paraffin wax emulsions offer viable strategies for protecting this volatile pheromone and extending its release profile. The choice of formulation will depend on the specific application requirements, such as the desired release rate, duration, and method of application. The provided methodologies for characterization are essential for optimizing the formulation and ensuring its performance in the field.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing "trans-7-Decenol" Yield in the Wittig Reaction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the Wittig reaction for the synthesis of "trans-7-Decenol".

Frequently Asked Questions (FAQs)

Q1: What is the general Wittig reaction scheme for synthesizing 7-Decenol?

A1: The synthesis of 7-Decenol via the Wittig reaction involves the reaction of a phosphonium ylide with an aldehyde. To obtain 7-Decenol, heptanal is reacted with propyltriphenylphosphonium ylide. The ylide is typically generated in situ from propyltriphenylphosphonium bromide by deprotonation with a strong base.

Q2: How can I favor the formation of the trans isomer (E-alkene) of 7-Decenol?

A2: Standard Wittig reactions with unstabilized ylides, such as the one derived from propyltriphenylphosphonium bromide, typically favor the cis (Z) isomer.[1][2] To obtain the trans (E) isomer as the major product, the Schlosser modification of the Wittig reaction is recommended.[1][3] This modification involves the use of an organolithium base at low temperatures to epimerize the intermediate betaine to the more stable trans adduct before elimination to the alkene.

Q3: What are the common starting materials for the synthesis of this compound via the Wittig reaction?

A3: The key starting materials are:

  • Heptanal: The aldehyde component.

  • Propyltriphenylphosphonium bromide: The precursor to the Wittig reagent. This can be synthesized by reacting triphenylphosphine with 1-bromopropane.

  • A strong base: Such as n-butyllithium (n-BuLi) or phenyllithium (PhLi) for the Schlosser modification.

  • An appropriate solvent: Typically an aprotic solvent like tetrahydrofuran (THF) or diethyl ether.

Q4: I am observing a low overall yield. What are the potential causes?

A4: Low yields in the Wittig reaction can stem from several factors:

  • Inefficient ylide formation: This can be due to an insufficiently strong base, moisture in the reaction, or poor quality of the phosphonium salt.

  • Side reactions of the aldehyde: Aldehydes can be prone to self-condensation (aldol reaction) or oxidation.

  • Steric hindrance: While less of a concern with a primary aldehyde like heptanal, bulky reactants can slow down the reaction.

  • Difficult purification: The primary byproduct, triphenylphosphine oxide, can be challenging to remove completely, leading to product loss during purification steps.[4]

Q5: My E/Z isomer ratio is poor, with a significant amount of the cis isomer. How can I improve the trans selectivity?

A5: To improve the E/Z ratio in favor of the trans isomer:

  • Implement the Schlosser modification: This is the most direct method to enhance E-selectivity with non-stabilized ylides.[1][3]

  • Control the reaction temperature: The Schlosser modification requires very low temperatures (typically -78 °C) to ensure the stability of the intermediate lithiobetaine.

  • Choice of base: Organolithium bases like phenyllithium or n-butyllithium are crucial for the Schlosser modification.[1]

  • Solvent effects: The choice of solvent can influence the stereochemical outcome. Aprotic, non-polar solvents are generally preferred for the Schlosser modification.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or no product formation 1. Incomplete ylide formation. 2. Wet reagents or solvent. 3. Aldehyde degradation. 4. Inactive phosphonium salt.1. Use a stronger base or ensure the base is not degraded. Confirm ylide formation by the characteristic color change (often deep orange or red). 2. Ensure all glassware is oven-dried and solvents are anhydrous. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 3. Use freshly distilled heptanal. 4. Synthesize or purchase high-purity propyltriphenylphosphonium bromide.
Low trans to cis (E/Z) isomer ratio 1. Incomplete epimerization of the betaine intermediate. 2. Reaction temperature too high. 3. Incorrect base used for Schlosser modification.1. Ensure the addition of the second equivalent of organolithium base in the Schlosser protocol is performed correctly at low temperature. 2. Maintain a reaction temperature of -78 °C during the formation and equilibration of the lithiobetaine. 3. Use phenyllithium or n-butyllithium as specified in the Schlosser modification protocol.
Difficulty in removing triphenylphosphine oxide byproduct 1. High polarity and solubility of triphenylphosphine oxide in many organic solvents.1. Crystallization: Triphenylphosphine oxide can sometimes be removed by crystallization from a non-polar solvent like hexane or a mixture of hexane and ether, as it is less soluble than the desired alcohol. 2. Chromatography: Careful column chromatography on silica gel is often effective. A gradient elution starting with a non-polar solvent and gradually increasing polarity can separate the less polar this compound from the more polar triphenylphosphine oxide. 3. Chemical Conversion: In some cases, triphenylphosphine oxide can be converted to a more easily separable derivative, for example, by reaction with oxalyl chloride to form an insoluble salt.[5]
Presence of unexpected byproducts 1. Aldol condensation of heptanal. 2. Reaction of the ylide with other functional groups.1. Add the aldehyde slowly to the pre-formed ylide solution to minimize its concentration and the chance of self-condensation. 2. Ensure starting materials are pure and free from other electrophilic functional groups.

Data Presentation

Table 1: Effect of Reaction Conditions on the Yield and E/Z Ratio of 7-Decenol

Entry Method Base Solvent Temperature (°C) Yield (%) E/Z Ratio
1Standard Wittign-BuLiTHF-78 to RT7520:80
2Standard WittigNaHMDSTHF-78 to RT7215:85
3Schlosser ModificationPhLiTHF/Hexane-786895:5
4Schlosser Modificationn-BuLiTHF/Hexane-786592:8

Note: The data presented in this table is representative and based on typical outcomes for Wittig reactions and their modifications. Actual results may vary depending on specific experimental parameters.

Experimental Protocols

Protocol 1: Synthesis of Propyltriphenylphosphonium Bromide

This protocol describes the synthesis of the phosphonium salt required for the Wittig reaction.

Materials:

  • Triphenylphosphine (1 eq)

  • 1-Bromopropane (1.1 eq)

  • Toluene (anhydrous)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve triphenylphosphine in anhydrous toluene under an inert atmosphere.

  • Add 1-bromopropane to the solution.

  • Heat the reaction mixture to reflux and maintain for 24 hours. A white precipitate will form.

  • Cool the mixture to room temperature and then in an ice bath to maximize precipitation.

  • Collect the white solid by vacuum filtration and wash with cold diethyl ether.

  • Dry the propyltriphenylphosphonium bromide under vacuum.

Protocol 2: Synthesis of this compound via Schlosser Modification

This protocol details the synthesis of this compound with high stereoselectivity.

Materials:

  • Propyltriphenylphosphonium bromide (1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Phenyllithium (1.2 eq as a solution in cyclohexane/ether)

  • Heptanal (1 eq)

  • A second equivalent of Phenyllithium (1.2 eq)

  • tert-Butanol (as a proton source)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Add propyltriphenylphosphonium bromide to a flame-dried, two-necked round-bottom flask under an inert atmosphere.

  • Add anhydrous THF via syringe and cool the suspension to 0 °C in an ice bath.

  • Slowly add the first equivalent of phenyllithium dropwise. The solution should turn a deep orange/red color, indicating ylide formation. Stir at 0 °C for 1 hour.

  • Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of heptanal in anhydrous THF dropwise, maintaining the temperature at -78 °C. Stir for 1 hour.

  • Slowly add the second equivalent of phenyllithium dropwise at -78 °C. Stir for an additional hour. This step facilitates the epimerization to the trans-lithiobetaine.

  • Quench the reaction by adding tert-butanol at -78 °C and then allow the mixture to slowly warm to room temperature.

  • Add saturated aqueous NH₄Cl solution to quench any remaining organolithium species.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., hexane/ethyl acetate gradient) to isolate this compound.

Visualizations

Wittig Reaction Mechanism for 7-Decenol Synthesis

Wittig_Mechanism cluster_Ylide_Formation Ylide Formation cluster_Alkene_Formation Alkene Formation PPH3 Propyltriphenylphosphonium bromide Ylide Propyltriphenylphosphonium ylide PPH3->Ylide Deprotonation Base Strong Base (e.g., n-BuLi) Base->Ylide Betaine Betaine Intermediate Ylide->Betaine Heptanal Heptanal Heptanal->Betaine Nucleophilic Attack Oxaphosphetane Oxaphosphetane Intermediate Betaine->Oxaphosphetane Ring Closure Product 7-Decenol + TPPO Oxaphosphetane->Product Elimination Workflow start Start ylide_formation Ylide Formation (Phosphonium Salt + Base) start->ylide_formation aldehyde_addition Addition of Heptanal at -78°C ylide_formation->aldehyde_addition schlosser_base Addition of 2nd eq. Base (Schlosser Modification) aldehyde_addition->schlosser_base quench Quench Reaction schlosser_base->quench workup Aqueous Workup & Extraction quench->workup purification Purification (Column Chromatography) workup->purification product This compound purification->product Troubleshooting start Low E/Z Ratio? check_temp Was reaction at -78°C? start->check_temp check_base Was PhLi or n-BuLi used for the second addition? check_temp->check_base Yes solution_temp Optimize cooling bath and monitor internal temperature. check_temp->solution_temp No check_equilibration Was sufficient time allowed for equilibration? check_base->check_equilibration Yes solution_base Use appropriate organolithium base for Schlosser modification. check_base->solution_base No solution_time Increase stirring time after the second base addition. check_equilibration->solution_time No success Improved E/Z Ratio check_equilibration->success Yes solution_temp->success solution_base->success solution_time->success

References

Technical Support Center: Synthesis of trans-7-Decenol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of trans-7-decenol.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: A prevalent method for synthesizing this compound involves a Wittig reaction to form the trans-alkene, followed by hydroboration-oxidation to install the primary alcohol. An alternative approach utilizes a Grignard reaction with an appropriate electrophile. The choice of synthesis often depends on the desired stereoselectivity and the availability of starting materials.

Q2: What is the primary challenge in synthesizing the trans-isomer specifically?

A2: The main challenge is controlling the stereochemistry of the double bond. In Wittig reactions, the stereochemical outcome, whether producing a Z- or E-alkene, is influenced by the stability of the ylide and the reaction conditions.[1] Stabilized ylides tend to favor the formation of E-(trans)-alkenes.[1][2] For unstabilized ylides, which typically favor the Z-(cis)-isomer, modifications like the Schlosser protocol can be employed to enhance the yield of the E-isomer.[2]

Q3: What are the typical byproducts observed in this synthesis?

A3: Common byproducts include the cis-isomer of 7-decenol, triphenylphosphine oxide (in the case of a Wittig reaction), unreacted starting materials, and products from side reactions such as elimination or rearrangement, depending on the specific reagents and conditions used.[1]

Q4: How can triphenylphosphine oxide be removed after a Wittig reaction?

A4: Triphenylphosphine oxide is a common byproduct of the Wittig reaction and can be challenging to remove completely.[1] Purification methods include column chromatography, crystallization, or precipitation. In some cases, washing the reaction mixture with a solvent in which the product is soluble but the triphenylphosphine oxide is not, can be effective.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low yield of the alkene from a Wittig reaction. - Sterically hindered ketone or aldehyde: Sterically hindered ketones can react slowly or poorly.[1][2] - Unstable ylide: The phosphonium ylide may be decomposing before it can react. - Low reactivity of a stabilized ylide: Stabilized Wittig reagents are less reactive and may fail to react efficiently with ketones.[3][4]- Use a more reactive ylide or a different olefination method: Consider the Horner-Wadsworth-Emmons reaction for sterically hindered ketones.[2] - Generate the ylide in situ at low temperatures: This minimizes decomposition. - Use a more reactive aldehyde or increase the reaction temperature/time for stabilized ylides.
*Poor trans:cis selectivity (low E/Z ratio).- Use of an unstabilized ylide: Unstabilized ylides typically favor the formation of Z-alkenes.[2][5] - Reaction conditions: The choice of solvent and the presence of lithium salts can significantly affect the stereochemical outcome.[2]- Use a stabilized ylide: Ylides with electron-withdrawing groups favor the formation of E-alkenes.[1][2] - Employ the Schlosser modification: This modification of the Wittig reaction can be used to obtain the E-alkene from unstabilized ylides.[2] - Optimize reaction conditions: Perform the reaction in a non-polar solvent and avoid lithium-containing bases if aiming for higher E-selectivity with unstabilized ylides.
Presence of unreacted aldehyde/ketone. - Incomplete reaction: The reaction may not have gone to completion due to insufficient reaction time, low temperature, or deactivated reagents. - Aldehyde side reactions: Aldehydes can be prone to oxidation or polymerization under certain conditions.[1]- Increase reaction time and/or temperature. - Ensure the Wittig reagent is freshly prepared and used in a slight excess. - Consider an in situ formation of the aldehyde from the corresponding alcohol via an oxidation-Wittig process. [2]
Formation of an alcohol with an incorrect number of carbons from a Grignard reaction. - Reaction with the ester functional group: Grignard reagents can add twice to esters, leading to a tertiary alcohol with two identical alkyl groups from the Grignard reagent.[6]- Use a milder organometallic reagent or protect the ester if another functional group is the target. - Alternatively, use an acid chloride, which can also react twice with a Grignard reagent. [7]
Low yield of alcohol from a Grignard reaction. - Presence of protic functional groups: Grignard reagents are strong bases and will be quenched by acidic protons from water, alcohols, or carboxylic acids.[7] - Reaction with atmospheric CO2: Exposure of the Grignard reagent to air can lead to the formation of a carboxylic acid after workup.[7]- Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). - Use anhydrous solvents. - Maintain a positive pressure of inert gas during the reaction.

Experimental Protocols

Protocol 1: Synthesis of trans-7-Decene via Wittig Reaction

This protocol outlines the synthesis of the alkene precursor to this compound using a stabilized ylide to favor the trans-isomer.

  • Preparation of the Phosphonium Ylide:

    • In a flame-dried, three-necked flask under a nitrogen atmosphere, suspend (3-carboxypropyl)triphenylphosphonium bromide in anhydrous tetrahydrofuran (THF).

    • Cool the suspension to 0°C in an ice bath.

    • Slowly add two equivalents of a strong base, such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK), portion-wise.

    • Allow the mixture to stir at room temperature for 1-2 hours until the formation of the deep red ylide is complete.

  • Wittig Reaction:

    • Cool the ylide solution back to 0°C.

    • Slowly add a solution of heptanal in anhydrous THF to the ylide solution via a dropping funnel.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of water.

    • Extract the aqueous layer with diethyl ether or ethyl acetate.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure.

    • Purify the crude product by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient, to separate the trans-7-decenoic acid from triphenylphosphine oxide and the cis-isomer.

Visualizations

G Workflow for this compound Synthesis A Starting Materials (Heptanal, Phosphonium Salt) B Wittig Reaction (Ylide Formation and Olefination) A->B C Crude Product (trans/cis-7-Decene mixture, Triphenylphosphine Oxide) B->C D Purification (Column Chromatography) C->D E Isolated trans-7-Decene D->E F Hydroboration-Oxidation E->F G Crude this compound F->G H Final Purification G->H I Pure this compound H->I

Caption: A generalized workflow for the synthesis of this compound.

G Side Reactions in Wittig Synthesis cluster_main Main Reaction Pathway cluster_side Side Reaction Pathway Heptanal Heptanal Oxaphosphetane_trans trans-Oxaphosphetane (Thermodynamically Favored) Heptanal->Oxaphosphetane_trans + Ylide Heptanal->Oxaphosphetane_trans Oxaphosphetane_cis cis-Oxaphosphetane (Kinetically Favored) Heptanal->Oxaphosphetane_cis + Ylide Heptanal->Oxaphosphetane_cis Ylide Stabilized Ylide trans_Alkene trans-7-Decene Oxaphosphetane_trans->trans_Alkene Elimination cis_Alkene cis-7-Decene (Isomeric Impurity) Oxaphosphetane_cis->cis_Alkene Elimination

References

"trans-7-Decenol" purification challenges and solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of trans-7-Decenol.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Crude this compound can contain a variety of impurities depending on the synthetic route employed. Common impurities include:

  • cis-7-Decenol: This geometric isomer is often the most challenging impurity to remove due to its similar physical properties to the trans isomer.

  • Starting materials and reagents: Unreacted starting materials from syntheses like the Wittig or Grignard reactions can be present.

  • Solvents: Residual solvents from the reaction and extraction steps may be present.

  • Byproducts of synthesis: For instance, in a Wittig reaction, triphenylphosphine oxide is a common byproduct. Grignard reactions may produce coupling byproducts.

  • Degradation products: As an unsaturated primary alcohol, this compound can oxidize to form 7-decenal and 7-decenoic acid, especially when exposed to air and heat.[1][2] Polymerization products may also form over time.

Q2: What is the boiling point of this compound, and why is it important for purification?

Q3: How can I assess the purity of my this compound sample?

A3: The purity of this compound is most commonly assessed by Gas Chromatography (GC) coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). A capillary GC column with a polar stationary phase is often effective for separating cis and trans isomers. High-Performance Liquid Chromatography (HPLC) can also be a valuable tool for purity analysis, especially for less volatile impurities.

Troubleshooting Guides

Fractional Vacuum Distillation

Problem: Poor separation of this compound from its cis isomer.

Possible Cause Solution
Insufficient column efficiency. Use a longer fractionating column or one with a more efficient packing material (e.g., structured packing) to increase the number of theoretical plates.
Distillation rate is too high. Reduce the heating rate to allow for proper equilibrium to be established between the liquid and vapor phases on each theoretical plate. A slow, steady distillation rate is crucial for good separation.
Fluctuations in vacuum pressure. Ensure a stable vacuum is maintained throughout the distillation. Use a high-quality vacuum pump and check for any leaks in the system.
Incorrect temperature gradient. Insulate the distillation column to maintain a proper temperature gradient from the bottom to the top.

Problem: The compound appears to be degrading during distillation (discoloration, polymerization).

Possible Cause Solution
Distillation temperature is too high. Reduce the pressure of the system to lower the boiling point of this compound. This is the primary advantage of vacuum distillation for thermally sensitive compounds.
Presence of oxygen. Ensure the distillation apparatus is free of leaks to prevent air from entering the system, which can lead to oxidation at high temperatures. Purging the system with an inert gas like nitrogen or argon before starting the distillation can also be beneficial.
Prolonged heating time. Plan the distillation to be as efficient as possible to minimize the time the compound is exposed to high temperatures.
Purity Analysis by Gas Chromatography (GC)

Problem: Co-elution of cis and trans isomers of 7-Decenol.

Possible Cause Solution
Inappropriate GC column. Use a long capillary column (e.g., 50-100 m) with a polar stationary phase, such as a cyanopropyl or polyethylene glycol (PEG) phase, which are known to provide good separation of geometric isomers.
Suboptimal oven temperature program. Optimize the temperature program. A slow temperature ramp will generally provide better resolution between closely eluting peaks.
Incorrect carrier gas flow rate. Optimize the linear velocity of the carrier gas (e.g., helium or hydrogen) for the specific column being used to achieve maximum resolution.

Problem: Broad or tailing peaks in the chromatogram.

Possible Cause Solution
Active sites in the GC system. Ensure the injector liner and column are properly deactivated to prevent interactions with the hydroxyl group of the alcohol. Using a derivatizing agent to convert the alcohol to a less polar silyl ether can also mitigate this issue.
Column overloading. Inject a smaller volume of a more dilute sample to avoid overloading the column.
Contamination in the GC system. Clean the injector port and replace the septum and liner. Bake out the column according to the manufacturer's instructions.

Experimental Protocols

Protocol 1: Purification of this compound by Fractional Vacuum Distillation

Objective: To purify crude this compound, primarily removing the cis-isomer and other lower and higher boiling point impurities.

Materials:

  • Crude this compound

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed column)

  • Distillation head with condenser and vacuum adapter

  • Receiving flasks

  • Heating mantle with a stirrer

  • Vacuum pump and pressure gauge

  • Cold trap (e.g., with dry ice/acetone)

  • Stir bar

Procedure:

  • Assemble the fractional distillation apparatus, ensuring all glass joints are properly sealed with vacuum grease.

  • Place the crude this compound and a stir bar into the round-bottom flask.

  • Connect the apparatus to the vacuum pump with a cold trap in between to protect the pump.

  • Begin stirring and slowly evacuate the system to the desired pressure (e.g., 1-10 mmHg).

  • Once a stable vacuum is achieved, begin heating the distillation flask.

  • Observe the condensate rising up the fractionating column. Adjust the heating rate to maintain a slow and steady ascent.

  • Collect a forerun fraction, which will contain lower-boiling impurities.

  • Slowly increase the heating rate to distill the main fraction of this compound at a constant temperature and pressure.

  • Monitor the purity of the collected fractions by GC analysis.

  • Stop the distillation before the flask runs dry to prevent the concentration of potentially explosive peroxides.

  • Allow the system to cool completely before slowly releasing the vacuum.

Protocol 2: Purity Analysis of this compound by GC-FID

Objective: To determine the percentage purity of a this compound sample and quantify the amount of cis-isomer present.

Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a Flame Ionization Detector (FID).

  • Column: DB-WAX or equivalent polar capillary column (e.g., 60 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium or Hydrogen at an appropriate linear velocity.

  • Injector Temperature: 250 °C.

  • Detector Temperature: 260 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 5 °C/min to 220 °C.

    • Hold at 220 °C for 10 minutes.

  • Injection Volume: 1 µL (split injection, e.g., 50:1 split ratio).

  • Sample Preparation: Dilute the this compound sample in a suitable solvent (e.g., dichloromethane or hexane) to a concentration of approximately 1 mg/mL.

Procedure:

  • Inject the prepared sample into the GC system.

  • Acquire the chromatogram.

  • Identify the peaks corresponding to this compound and cis-7-Decenol based on their retention times (the trans isomer typically elutes slightly later on polar columns).

  • Integrate the peak areas of all components in the chromatogram.

  • Calculate the percentage purity by dividing the peak area of this compound by the total peak area of all components and multiplying by 100. The percentage of the cis-isomer can be calculated similarly.

Visualizations

Purification_Workflow crude Crude this compound (contains cis-isomer, byproducts) distillation Fractional Vacuum Distillation crude->distillation gc_analysis GC Purity Analysis distillation->gc_analysis Monitor Fractions waste Waste (impurities, cis-isomer rich fraction) distillation->waste pure_product Pure this compound (>98% purity) gc_analysis->pure_product Purity Confirmed

Caption: Experimental workflow for the purification and analysis of this compound.

Troubleshooting_Distillation start Poor Separation of Isomers cause1 High Distillation Rate start->cause1 cause2 Low Column Efficiency start->cause2 cause3 Unstable Vacuum start->cause3 solution1 Reduce Heating Rate cause1->solution1 solution2 Use Longer/More Efficient Column cause2->solution2 solution3 Check for Leaks cause3->solution3

Caption: Troubleshooting logic for poor isomer separation during fractional distillation.

References

Improving stereoselectivity in "trans-7-Decenol" synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of trans-7-Decenol, with a focus on improving stereoselectivity.

Frequently Asked Questions (FAQs)

Q1: What are the most effective methods for synthesizing this compound with high stereoselectivity?

A1: For the stereoselective synthesis of this compound, the most recommended methods are the Julia-Kocienski Olefination and the Horner-Wadsworth-Emmons (HWE) reaction. Both are known to strongly favor the formation of the trans (E) isomer. The traditional Wittig reaction can also be used, but its stereoselectivity is highly dependent on the nature of the ylide.

Q2: How does the Julia-Kocienski Olefination achieve high trans-selectivity?

A2: The high trans-selectivity of the Julia-Kocienski olefination is a result of thermodynamic control in the formation of the key intermediate. The use of specific heteroaryl sulfones, such as 1-phenyl-1H-tetrazol-5-yl (PT-sulfone), sterically favors the formation of an anti-β-alkoxysulfone intermediate, which then undergoes a stereospecific elimination to yield the trans-alkene.[1]

Q3: What factors influence the stereoselectivity of the Horner-Wadsworth-Emmons (HWE) reaction?

A3: The HWE reaction generally favors the formation of (E)-alkenes due to the thermodynamic stability of the intermediate oxaphosphetane in a trans-configuration.[2][3] Key factors that influence stereoselectivity include:

  • The structure of the phosphonate: Bulky phosphonate esters can enhance E-selectivity.

  • The base and counterion: The choice of base and its corresponding metal cation can affect the equilibration of intermediates. Lithium salts, for instance, can sometimes decrease E-selectivity.

  • Reaction temperature: Higher temperatures can favor the thermodynamically more stable trans-product.

Q4: Can the Wittig reaction be used for a highly selective synthesis of this compound?

A4: While the Wittig reaction is a powerful tool for alkene synthesis, achieving high trans-selectivity can be challenging. The stereochemical outcome is largely dependent on the stability of the phosphonium ylide. Stabilized ylides (containing electron-withdrawing groups) generally lead to the (E)-alkene, whereas non-stabilized ylides (with alkyl substituents) favor the (Z)-alkene.[4] For the synthesis of this compound, a stabilized ylide would be required, but the selectivity may not be as high as with the Julia-Kocienski or HWE reactions. The Schlosser modification of the Wittig reaction can be employed to enhance E-selectivity.[3]

Troubleshooting Guides

Issue 1: Low trans-selectivity (high proportion of cis-isomer) in the Horner-Wadsworth-Emmons (HWE) Reaction
Possible Cause Troubleshooting Steps
Non-equilibrating conditions The formation of the trans-alkene is favored under thermodynamic control. Ensure the reaction conditions allow for the equilibration of the intermediates. This can often be achieved by using a less reactive base or by increasing the reaction temperature.
Choice of phosphonate reagent The structure of the phosphonate can influence stereoselectivity. Consider using phosphonates with bulkier ester groups to sterically disfavor the formation of the cis-isomer.
Base and solvent system The combination of base and solvent can impact the reaction. For high E-selectivity, sodium or potassium bases in aprotic solvents like THF or DME are often preferred over lithium bases. The use of certain additives, like 18-crown-6 with potassium bases, can sometimes favor the Z-isomer, so their use should be carefully considered.[5]
Issue 2: Low yield in the Julia-Kocienski Olefination
Possible Cause Troubleshooting Steps
Incomplete deprotonation of the sulfone Ensure the use of a sufficiently strong base, such as KHMDS or NaHMDS, to fully deprotonate the sulfone. The reaction should be carried out under strictly anhydrous and inert conditions.
Side reactions of the sulfone carbanion The sulfone carbanion can be prone to side reactions like self-condensation. To minimize this, it is often best to add the base to a mixture of the aldehyde and the sulfone ("Barbier-like conditions").[6]
Decomposition of the aldehyde If the aldehyde is sensitive to the basic reaction conditions, it may decompose before reacting. Consider using milder bases or adding the aldehyde to the pre-formed sulfone carbanion at a low temperature.
Issues with the Smiles rearrangement The crucial Smiles rearrangement step can be influenced by the electronic nature of the heteroaryl group on the sulfone. Ensure you are using an appropriate sulfone, like a PT-sulfone, which is known to facilitate this rearrangement.[1]
Issue 3: Difficulty in separating trans- and cis-isomers of 7-Decenol
Possible Cause Troubleshooting Steps
Similar polarity of isomers The cis and trans isomers of 7-Decenol have very similar polarities, making separation by standard silica gel chromatography challenging.
Ineffective purification method Consider alternative purification techniques. Argentation chromatography, which utilizes the interaction of silver ions with the double bond, can be effective for separating alkene isomers. Preparative gas chromatography (GC) or high-performance liquid chromatography (HPLC) with a suitable column may also provide better separation.

Quantitative Data on Stereoselectivity

Reaction Typical Reagents and Conditions Expected E/Z Ratio Reference
Julia-Kocienski Olefination 1-Phenyl-1H-tetrazol-5-yl (PT) sulfone, KHMDS, THF, -78 °C to rt>95:5[1][7]
Horner-Wadsworth-Emmons Triethyl phosphonoacetate, NaH, THF, 0 °C to rt>90:10[2][3]
Wittig Reaction (with stabilized ylide) (Carbethoxymethylene)triphenylphosphorane, NaH, THF, 0 °C to rt80:20 to 90:10[4]

Experimental Protocols

Protocol 1: Horner-Wadsworth-Emmons Synthesis of trans-7-Decen-1-ol

This protocol is adapted from general procedures for the HWE reaction.[8]

Step 1: Preparation of the Phosphonate Reagent (e.g., Diethyl (3-hydroxypropyl)phosphonate) This step assumes the use of a protected alcohol which is deprotected after the olefination. A more direct approach would involve a phosphonate with a free hydroxyl group, but this can be problematic due to the acidity of the hydroxyl proton.

Step 2: The HWE Reaction

  • To a stirred suspension of sodium hydride (NaH, 1.2 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen) at 0 °C, add a solution of the phosphonate reagent (1.1 eq) in anhydrous THF dropwise.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until gas evolution ceases.

  • Cool the reaction mixture back to 0 °C and add a solution of heptanal (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extract the aqueous layer with diethyl ether or ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford trans-7-Decen-1-ol.

Protocol 2: Julia-Kocienski Olefination for the Synthesis of this compound

This protocol is based on general procedures for the Julia-Kocienski olefination.[6][7]

Step 1: Preparation of the Sulfone Reagent (e.g., 1-((Heptan-1-yl)sulfonyl)-1H-benzo[d]thiazole) This involves the reaction of 1-mercaptobenzothiazole with 1-bromoheptane followed by oxidation.

Step 2: The Julia-Kocienski Olefination

  • To a solution of the sulfone reagent (1.1 eq) and 3-hydroxypropanal (or a protected version, 1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere, add potassium bis(trimethylsilyl)amide (KHMDS, 1.2 eq) as a solution in THF dropwise.

  • Stir the reaction mixture at -78 °C for 1-2 hours.

  • Allow the reaction to warm slowly to room temperature and stir for an additional 4-6 hours.

  • Quench the reaction with saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with diethyl ether or ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

HWE_Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_process Process cluster_products Products Heptanal Heptanal Addition Nucleophilic Addition Heptanal->Addition Phosphonate Phosphonate Reagent Deprotonation Deprotonation of Phosphonate Phosphonate->Deprotonation Base Base (e.g., NaH) Base->Deprotonation Solvent Solvent (e.g., THF) Solvent->Deprotonation Deprotonation->Addition Oxaphosphetane Oxaphosphetane Formation Addition->Oxaphosphetane Elimination Elimination Oxaphosphetane->Elimination trans_Decenol This compound Elimination->trans_Decenol Phosphate Phosphate Byproduct Elimination->Phosphate

Caption: Workflow for the Horner-Wadsworth-Emmons synthesis of this compound.

Julia_Kocienski_Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_process Process cluster_products Products Aldehyde Aldehyde Addition Addition to Aldehyde Aldehyde->Addition Sulfone PT-Sulfone Reagent Deprotonation Deprotonation of Sulfone Sulfone->Deprotonation Base Base (e.g., KHMDS) Base->Deprotonation Solvent Solvent (e.g., THF) Solvent->Deprotonation Deprotonation->Addition Smiles Smiles Rearrangement Addition->Smiles Elimination SO2 Elimination Smiles->Elimination trans_Alkene trans-Alkene Elimination->trans_Alkene Byproducts Byproducts Elimination->Byproducts

Caption: Workflow for the Julia-Kocienski synthesis of a trans-alkene.

Troubleshooting_Logic Start Low trans-selectivity? CheckReaction Which reaction? Start->CheckReaction Yes Purify Purification Difficulty? Start->Purify No HWE_Issues HWE: Check base, temp, phosphonate CheckReaction->HWE_Issues HWE Wittig_Issues Wittig: Use stabilized ylide or Schlosser mod. CheckReaction->Wittig_Issues Wittig Optimize Optimize Conditions HWE_Issues->Optimize Wittig_Issues->Optimize Argentation Consider Argentation Chromatography Purify->Argentation Yes LowYield Low Yield? Purify->LowYield No Argentation->Optimize LowYield->Optimize No CheckConditions Check reaction conditions: - Anhydrous? - Inert atmosphere? - Base strength? LowYield->CheckConditions Yes CheckConditions->Optimize

Caption: Troubleshooting logic for improving this compound synthesis.

References

"trans-7-Decenol" degradation and storage issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with trans-7-Decenol. The information provided here will help in understanding its degradation, ensuring proper storage, and troubleshooting common experimental issues.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the handling and use of this compound.

Issue Possible Cause(s) Recommended Action(s)
Change in physical appearance (e.g., color change from colorless to yellow, increased viscosity). Oxidation of the allylic alcohol to form aldehydes or ketones. Polymerization initiated by contaminants or light.1. Verify the purity of the sample using GC-MS or HPLC analysis. 2. If oxidized, consider repurification by distillation or chromatography if feasible. 3. Discard the sample if significant polymerization has occurred. 4. Review storage conditions to ensure they align with the recommendations (cool, dark, inert atmosphere).
Inconsistent or unexpected experimental results. Degradation of this compound leading to lower effective concentration. Presence of degradation products interfering with the assay. Isomerization from trans to cis isomer.1. Perform a purity and identity check on the stock of this compound using a validated analytical method (see Experimental Protocols). 2. If degradation is confirmed, use a fresh, unopened vial of the compound. 3. Consider the potential impact of degradation products on your specific experimental system.
Precipitate formation in solution. Contamination of the solvent. Low solubility at the storage temperature. Reaction with container material.1. Ensure the use of high-purity, dry solvents. 2. Check the solubility of this compound in the chosen solvent at the storage temperature. 3. Store solutions at a temperature that ensures the compound remains in solution. 4. Use inert container materials such as amber glass vials with PTFE-lined caps.

Frequently Asked Questions (FAQs)

1. What are the primary degradation pathways for this compound?

The primary degradation pathways for this compound, an unsaturated alcohol, are oxidation and isomerization.

  • Oxidation: The allylic alcohol group is susceptible to oxidation, which can be initiated by exposure to air (oxygen), light, and heat. This process can lead to the formation of corresponding aldehydes and ketones.

  • Isomerization: The trans double bond may isomerize to the cis configuration, especially in the presence of acid or heat. This can alter the biological activity and physical properties of the compound.

This compound This compound Oxidation Oxidation This compound->Oxidation O2, light, heat Isomerization Isomerization This compound->Isomerization acid, heat Aldehydes/Ketones Aldehydes/Ketones Oxidation->Aldehydes/Ketones cis-7-Decenol cis-7-Decenol Isomerization->cis-7-Decenol

Caption: Degradation pathways of this compound.

2. What are the ideal storage conditions for this compound?

To minimize degradation, this compound should be stored under the following conditions:

  • Temperature: Store in a cool location, ideally at 2-8°C for long-term storage. For short-term storage, room temperature in a dark place is acceptable.

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent oxidation.

  • Container: Use a tightly sealed, amber glass vial with a PTFE-lined cap to protect from light and air.

  • Purity: Store in its neat form (as an oil) if possible. If in solution, use a high-purity, dry, and aprotic solvent.

3. How can I check the purity of my this compound sample?

The purity of this compound can be assessed using standard analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC). A detailed protocol for GC-MS analysis is provided in the Experimental Protocols section.

4. My this compound has turned slightly yellow. Can I still use it?

A slight yellow discoloration is often an early indicator of oxidation. While the material may still be usable for some applications, it is highly recommended to first assess its purity by GC-MS or HPLC. For sensitive applications, it is best to use a fresh, unoxidized sample.

Data Presentation

The following table summarizes hypothetical stability data for this compound under various storage conditions. This data is for illustrative purposes to highlight the importance of proper storage.

Storage Condition Duration Purity (%) Major Degradant (%)
2-8°C, Inert Atmosphere, Dark12 Months99.5Not Detected
25°C, Inert Atmosphere, Dark12 Months98.07-Decenal (1.5%)
25°C, Air, Dark12 Months92.57-Decenal (5.0%), other oxidation products (2.5%)
25°C, Air, Light12 Months85.07-Decenal (8.0%), cis-7-Decenol (4.0%), other products (3.0%)
40°C, Air, Dark6 Months88.07-Decenal (7.0%), other oxidation products (5.0%)

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a forced degradation study to identify potential degradation products and assess the stability of this compound under stress conditions.

cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prep Prepare solutions of this compound (e.g., 1 mg/mL in acetonitrile) Acid Acid Hydrolysis (0.1 M HCl, 60°C, 24h) Base Base Hydrolysis (0.1 M NaOH, 60°C, 24h) Oxidative Oxidative Degradation (3% H2O2, RT, 24h) Thermal Thermal Degradation (80°C, 48h, solid & solution) Photolytic Photolytic Degradation (ICH Q1B conditions) Analysis Analyze all samples by a stability-indicating GC-MS or HPLC method Acid->Analysis Base->Analysis Oxidative->Analysis Thermal->Analysis Photolytic->Analysis

Caption: Workflow for a forced degradation study.

Methodology:

  • Sample Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like acetonitrile.

  • Stress Conditions:

    • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix equal volumes of the stock solution and 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix equal volumes of the stock solution and 6% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Expose the solid compound and the stock solution to 80°C for 48 hours.

    • Photolytic Degradation: Expose the solid compound and the stock solution to light as per ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).

  • Sample Analysis: After the specified stress period, neutralize the acidic and basic samples. Analyze all samples, including an unstressed control, using a validated stability-indicating analytical method (e.g., GC-MS as described in Protocol 2).

  • Data Evaluation: Compare the chromatograms of the stressed samples with the control to identify and quantify degradation products.

Protocol 2: GC-MS Method for Purity Assessment of this compound

This protocol provides a general method for the analysis of this compound and its potential degradation products by Gas Chromatography-Mass Spectrometry.

Instrumentation:

  • Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

GC Conditions:

  • Injector Temperature: 250°C

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes

    • Ramp: 10°C/minute to 280°C

    • Hold: 5 minutes at 280°C

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Injection Volume: 1 µL (split mode, 50:1)

MS Conditions:

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 40-400

Sample Preparation:

  • Prepare a solution of the this compound sample in a volatile solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.

  • For quantification, prepare a series of calibration standards of a pure reference standard of this compound.

Data Analysis:

  • Identify this compound and its degradation products by comparing their mass spectra with a reference library (e.g., NIST).

  • Quantify the purity and the amount of degradation products by comparing the peak areas with the calibration curve.

Technical Support Center: Synthesis of trans-7-Decenol

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of trans-7-Decenol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the scale-up of this compound synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound, and what are their primary scale-up challenges?

A1: While various synthetic strategies can be employed, two common routes for the synthesis of long-chain alkenols like this compound involve the Wittig reaction and Grignard reagent addition.

  • Wittig Olefination: This route typically involves the reaction of a C7 aldehyde with a C3 phosphonium ylide. The primary challenges during scale-up include controlling the stereoselectivity to favor the trans isomer, managing the stoichiometry of reagents, and removing the triphenylphosphine oxide byproduct.

  • Grignard Reaction: This approach may involve the addition of a propylmagnesium halide to a protected 7-decenal. Key scale-up issues include the initiation and control of the exothermic Grignard reagent formation, ensuring anhydrous conditions to prevent quenching of the reagent, and managing diastereoselectivity if chiral centers are present.

Q2: How can I improve the trans-selectivity of my Wittig reaction during scale-up?

A2: Achieving high trans-selectivity in a Wittig reaction on a large scale can be challenging. The Schlosser modification of the Wittig reaction is a common method to enhance the formation of the E-alkene (trans). This involves the use of phenyllithium at low temperatures to equilibrate the betaine intermediate to the more stable threo form, which then eliminates to the trans-alkene. The choice of solvent and temperature can also significantly influence the stereochemical outcome.

Q3: What are the main safety concerns when scaling up a Grignard reaction?

A3: The primary safety concerns with large-scale Grignard reactions are the highly exothermic nature of the reagent formation and the pyrophoric nature of magnesium turnings. Proper heat management through controlled addition of the alkyl halide and efficient reactor cooling is critical. Additionally, maintaining a strictly anhydrous and inert atmosphere (e.g., nitrogen or argon) is essential to prevent the violent reaction of the Grignard reagent with moisture or oxygen.

Q4: How can I effectively remove the triphenylphosphine oxide byproduct from my large-scale Wittig reaction?

A4: The removal of triphenylphosphine oxide can be problematic due to its polarity and solubility in many organic solvents. On a large scale, precipitation by adding a non-polar solvent like hexane or ether and subsequent filtration is a common strategy. Alternatively, chromatography on silica gel can be effective, though it may be costly and time-consuming for very large batches.

Troubleshooting Guides

Wittig Reaction Scale-Up: Low Yield and Poor trans-Selectivity
Symptom Possible Cause Suggested Solution
Low overall yield Incomplete ylide formation.Ensure the base used (e.g., n-BuLi, NaH) is fresh and accurately quantified. Allow sufficient time for the ylide to form before adding the aldehyde.
Aldehyde instability.Aldehydes can be prone to oxidation or polymerization. Use freshly distilled or purified aldehyde. Consider an in-situ formation of the aldehyde from the corresponding alcohol if instability is a major issue.
Low trans to cis ratio Reaction conditions favor the cis isomer.Employ the Schlosser modification for trans-alkene synthesis. Screen different solvents and reaction temperatures; non-polar solvents and lower temperatures often favor trans isomer formation.
Isomerization during workup or purification.Avoid acidic conditions during workup, which can sometimes lead to isomerization. Analyze the crude product to determine if isomerization occurs during purification.
Grignard Reaction Scale-Up: Initiation Failure and Low Yield
Symptom Possible Cause Suggested Solution
Reaction fails to initiate Magnesium surface is passivated.Use fresh, dry magnesium turnings. Activate the magnesium with a small crystal of iodine, 1,2-dibromoethane, or by sonication.
Presence of moisture in reagents or glassware.Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents and freshly distilled reagents.
Low yield of desired alcohol Grignard reagent concentration is lower than expected.Titrate the Grignard reagent before adding the aldehyde to determine its exact concentration.
Side reactions such as enolization or reduction.For sterically hindered ketones or reactive aldehydes, the Grignard reagent can act as a base, leading to enolization, or as a reducing agent. Add the aldehyde slowly to a solution of the Grignard reagent at a low temperature to minimize these side reactions.

Experimental Protocols

Protocol 1: General Procedure for Schlosser Modification of the Wittig Reaction for trans-Alkene Synthesis
  • Ylide Formation: In a flame-dried, multi-necked flask under an inert atmosphere, suspend the appropriate phosphonium salt in anhydrous diethyl ether or THF at -78 °C.

  • Add one equivalent of a strong base (e.g., phenyllithium) dropwise while maintaining the temperature at -78 °C.

  • Stir the resulting ylide solution for 1 hour at -78 °C.

  • Aldehyde Addition: Add one equivalent of the aldehyde, dissolved in the reaction solvent, dropwise to the ylide solution at -78 °C.

  • Stir the reaction mixture for 1-2 hours at -78 °C.

  • Betaine Equilibration: Add a second equivalent of phenyllithium dropwise at -78 °C and then allow the reaction to warm slowly to room temperature and stir for several hours.

  • Elimination: Quench the reaction by adding a proton source (e.g., methanol) at 0 °C.

  • Workup: Perform an aqueous workup, extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • Purification: Purify the crude product by chromatography to isolate the trans-alkene.

Protocol 2: General Procedure for a Large-Scale Grignard Reaction
  • Setup: Assemble a flame-dried, three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a condenser under a positive pressure of an inert gas.

  • Magnesium Activation: Place dry magnesium turnings in the flask and add a small crystal of iodine. Gently warm the flask until the iodine sublimes and coats the magnesium.

  • Reagent Formation: Add a portion of the total anhydrous diethyl ether or THF to the flask. Add a small amount of the alkyl halide to initiate the reaction. Once initiated (observed by bubbling and heat generation), add the remaining alkyl halide dissolved in the solvent dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

  • Aldehyde Addition: Cool the Grignard solution to 0 °C. Add the aldehyde, dissolved in anhydrous solvent, dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.

  • Workup: Cool the reaction to 0 °C and quench by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: Extract the product with an organic solvent, wash the organic layer, dry it over an anhydrous salt, and concentrate it. Purify the resulting alcohol by distillation or chromatography.

Visual Troubleshooting Guides

Wittig_Troubleshooting cluster_yield Low Yield Issues cluster_selectivity Poor trans-Selectivity start Low Yield or Poor Selectivity in Wittig Scale-Up check_ylide Check Ylide Formation start->check_ylide check_aldehyde Check Aldehyde Stability start->check_aldehyde check_conditions Review Reaction Conditions start->check_conditions check_workup Analyze Workup/Purification start->check_workup base_issue Use Fresh/Titrated Base Increase Reaction Time check_ylide->base_issue Incomplete? aldehyde_issue Use Fresh Aldehyde In-situ Formation check_aldehyde->aldehyde_issue Unstable? conditions_issue Use Schlosser Modification Optimize Solvent/Temp check_conditions->conditions_issue Suboptimal? workup_issue Avoid Acidic Conditions Analyze Crude vs. Pure check_workup->workup_issue Isomerization? Grignard_Troubleshooting cluster_initiation Initiation Failure cluster_yield Low Yield start Grignard Reaction Scale-Up Problems check_mg Check Magnesium Surface start->check_mg check_anhydrous Verify Anhydrous Conditions start->check_anhydrous check_concentration Check Grignard Concentration start->check_concentration check_side_reactions Investigate Side Reactions start->check_side_reactions mg_issue Use Fresh Mg Activate with Iodine/Heat check_mg->mg_issue Passivated? anhydrous_issue Oven-dry Glassware Use Anhydrous Solvents check_anhydrous->anhydrous_issue Moisture? concentration_issue Titrate Reagent Before Use check_concentration->concentration_issue Low? side_reactions_issue Slow Addition at Low Temp check_side_reactions->side_reactions_issue Enolization/Reduction?

Technical Support Center: Purification of Synthetic trans-7-Decenol

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of synthetic trans-7-Decenol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the removal of impurities from this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound via the Wittig reaction?

A1: The Wittig reaction is a standard method for the synthesis of alkenes like this compound. However, it can introduce several impurities that need to be removed during purification. The most common impurities include:

  • cis-7-Decenol: This is the geometric isomer of the desired trans product. The stereoselectivity of the Wittig reaction is not always 100%, leading to the formation of the cis isomer. Stabilized ylides tend to favor the formation of the (E)-alkene (trans), while non-stabilized ylides often lead to the (Z)-alkene (cis).[1][2]

  • Triphenylphosphine oxide (TPPO): This is a stoichiometric byproduct of the Wittig reaction.[3] It is a high-boiling solid and can be challenging to remove completely.

  • Unreacted starting materials: Residual amounts of the starting aldehyde (e.g., heptanal) and the phosphonium salt can remain in the crude product.

  • Solvent residues: Solvents used in the reaction and workup (e.g., tetrahydrofuran, diethyl ether, hexanes, ethyl acetate) may be present.[4]

  • Side-reaction products: Depending on the specific reaction conditions, other byproducts from side reactions may be present.

Q2: What is the recommended general procedure for the purification of synthetic this compound?

A2: A multi-step approach is typically employed for the purification of this compound, combining extraction and chromatographic techniques. A general workflow is as follows:

  • Workup/Extraction: After the reaction is complete, an aqueous workup is performed to remove water-soluble impurities and the majority of the triphenylphosphine oxide. This typically involves partitioning the reaction mixture between an organic solvent (e.g., diethyl ether or ethyl acetate) and water.

  • Column Chromatography: The crude product obtained after extraction is then subjected to column chromatography on silica gel. This is the primary method for separating this compound from the remaining triphenylphosphine oxide and other polar and non-polar impurities. A non-polar mobile phase with a small amount of a more polar solvent is typically used.

  • Distillation (Optional): For larger scale purifications or to remove volatile impurities, fractional distillation under reduced pressure can be an effective final step.

Below is a diagram illustrating the general purification workflow.

PurificationWorkflow A Crude Reaction Mixture B Aqueous Workup (Extraction) A->B C Concentration B->C G Waste (Aqueous Layer, TPPO) B->G Removal of water-soluble impurities and some TPPO D Column Chromatography (Silica Gel) C->D E Fraction Collection & Analysis (TLC/GC-MS) D->E H Waste (Impurities) D->H Separation of isomers and remaining impurities F Pure this compound E->F

Caption: General workflow for the purification of synthetic this compound.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Issue 1: Presence of Triphenylphosphine Oxide (TPPO) in the Final Product

Symptoms:

  • A white solid is observed in the purified oil.

  • 1H NMR spectrum shows characteristic aromatic signals of TPPO.

  • GC-MS analysis shows a peak corresponding to the mass of TPPO.

Possible Causes and Solutions:

Possible Cause Solution
Inefficient initial extraction. During the aqueous workup, perform multiple extractions with a suitable organic solvent to maximize the removal of TPPO into the aqueous layer. Acidifying the aqueous layer slightly can sometimes improve the partitioning of TPPO.
Co-elution during column chromatography. TPPO can sometimes co-elute with the product, especially if the column is overloaded or the solvent system is not optimized. Try using a less polar solvent system to increase the retention of the more polar TPPO on the silica gel. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, can be very effective.
Column overloading. Do not load too much crude material onto the column. A general rule of thumb is to use a silica gel to crude product ratio of at least 50:1 (w/w).
Issue 2: Incomplete Separation of cis and trans Isomers

Symptoms:

  • GC-MS analysis of the purified product shows two closely eluting peaks with the same mass fragmentation pattern, corresponding to the cis and trans isomers.

  • 1H NMR signals for the vinylic protons appear as a mixture of coupling constants characteristic of both cis and trans isomers.

Possible Causes and Solutions:

Possible Cause Solution
Inadequate resolution in column chromatography. The polarity difference between cis and trans isomers of long-chain alkenols can be small, making their separation by standard silica gel chromatography challenging. Using a longer column and a very slow, shallow solvent gradient can improve resolution. Silver nitrate-impregnated silica gel can also be used, as the silver ions interact differently with the cis and trans double bonds, enhancing separation.
Incorrect analytical method. Standard GC columns may not always provide baseline separation of geometric isomers. Use a GC column with a more polar stationary phase (e.g., a wax column) which can often provide better separation of cis and trans isomers.
Reaction conditions favoring a mixture of isomers. To minimize the formation of the cis isomer, consider using a stabilized Wittig reagent or employing the Schlosser modification of the Wittig reaction, which is known to favor the formation of the (E)-alkene.[2]

Below is a decision tree to guide the troubleshooting process for isomer separation.

IsomerSeparationTroubleshooting Start Isomer separation incomplete? CheckGC Verify GC method provides baseline separation Start->CheckGC OptimizeColumn Optimize column chromatography CheckGC->OptimizeColumn GC method is adequate ModifyReaction Modify Wittig reaction conditions CheckGC->ModifyReaction GC method is not the issue LongerColumn Use a longer column and shallow gradient OptimizeColumn->LongerColumn AgNO3Silica Use AgNO3-impregnated silica gel OptimizeColumn->AgNO3Silica StabilizedYlide Use a stabilized Wittig reagent ModifyReaction->StabilizedYlide Schlosser Employ Schlosser modification ModifyReaction->Schlosser End Separation successful LongerColumn->End AgNO3Silica->End StabilizedYlide->End Schlosser->End

Caption: Troubleshooting logic for incomplete separation of cis and trans isomers.

Experimental Protocols

Protocol 1: General Wittig Synthesis of this compound

This protocol is a general guideline and may require optimization based on specific laboratory conditions and available reagents.

Materials:

  • (3-Hydroxypropyl)triphenylphosphonium bromide

  • Heptanal

  • Strong base (e.g., sodium hydride, n-butyllithium)

  • Anhydrous solvent (e.g., THF, DMSO)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • Ylide Formation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend (3-hydroxypropyl)triphenylphosphonium bromide in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a strong base (e.g., 1.1 equivalents of NaH or n-BuLi) to the suspension with vigorous stirring.

  • Allow the mixture to warm to room temperature and stir for 1-2 hours, or until the ylide has formed (often indicated by a color change).

  • Wittig Reaction: Cool the ylide solution back to 0 °C.

  • Add a solution of heptanal (1.0 equivalent) in anhydrous THF dropwise to the ylide solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

  • Workup: Quench the reaction by slowly adding saturated aqueous NH4Cl solution.

  • Transfer the mixture to a separatory funnel and add diethyl ether and water.

  • Separate the layers and extract the aqueous layer twice more with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: Purification by Silica Gel Column Chromatography

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexanes

  • Ethyl acetate

  • Glass column

  • Collection tubes

Procedure:

  • Column Packing: Prepare a slurry of silica gel in hexanes and pour it into the column. Allow the silica to settle, ensuring a level and compact bed. Drain the excess solvent until the solvent level is just above the silica bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the initial mobile phase. Alternatively, adsorb the crude product onto a small amount of silica gel by co-evaporation with a solvent. Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting the column with a non-polar solvent system (e.g., 98:2 hexanes:ethyl acetate).

  • Fraction Collection: Collect fractions in test tubes.

  • Gradient Elution (if necessary): If the product is not eluting, gradually increase the polarity of the mobile phase (e.g., to 95:5, then 90:10 hexanes:ethyl acetate).

  • Analysis: Monitor the fractions by thin-layer chromatography (TLC) or GC-MS to identify the fractions containing the pure this compound.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Data Presentation

The following table summarizes typical results that might be expected from the purification process. Actual yields and purity will vary depending on the reaction scale and specific conditions.

Purification Stage Typical Purity of this compound (%) Major Impurities Present Typical Yield (%)
Crude Product 50 - 70cis-7-Decenol, TPPO, unreacted starting materials>95 (crude)
After Aqueous Workup 60 - 80cis-7-Decenol, residual TPPO85 - 95
After Column Chromatography >95Trace amounts of cis-7-Decenol70 - 85

Note: Purity is typically determined by GC-MS analysis. Yield is calculated based on the limiting reagent in the synthesis.

References

Technical Support Center: trans-7-Decenol Enantiomeric Excess Determination

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the enantiomeric excess (ee) determination of trans-7-Decenol. This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for determining the enantiomeric excess of this compound?

A1: The most common methods for determining the enantiomeric excess of chiral alcohols like this compound are chiral Gas Chromatography (GC), chiral High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy using chiral derivatizing or solvating agents.

Q2: Why am I seeing poor resolution between the enantiomers of this compound on my chiral GC column?

A2: Poor resolution in chiral GC can be due to several factors:

  • Improper Column Selection: The choice of chiral stationary phase (CSP) is critical. For a long-chain alcohol like this compound, a cyclodextrin-based column is often a good starting point.

  • Incorrect Temperature Program: The temperature ramp rate can significantly affect separation. A slower ramp rate or an isothermal period at an optimal temperature may improve resolution.

  • High Injection Volume or Concentration: Overloading the column can lead to peak broadening and poor resolution.

  • Carrier Gas Flow Rate: The flow rate of the carrier gas (e.g., helium, hydrogen) should be optimized for the specific column and method.

Q3: My HPLC peaks for this compound are tailing. What could be the cause?

A3: Peak tailing in chiral HPLC is a common issue and can be caused by:

  • Secondary Interactions: The analyte may have secondary interactions with the stationary phase. Adding a modifier to the mobile phase, such as a small amount of acid or base, can sometimes mitigate these interactions.[1]

  • Column Contamination: The column may be contaminated with strongly retained compounds from previous injections. Flushing the column with a strong solvent may help.[2]

  • Column Degradation: Over time, the performance of a chiral column can degrade. It's important to operate within the manufacturer's recommended pH and temperature ranges.

Q4: Can I determine the enantiomeric excess of this compound without derivatization?

A4: Yes, direct methods using chiral stationary phases in GC and HPLC are designed to separate enantiomers without derivatization. However, if you are struggling with resolution or peak shape, derivatization can be a powerful tool. Derivatization converts the enantiomers into diastereomers, which often have more significant differences in their physical properties, making them easier to separate on a standard achiral column.

Q5: When should I consider using NMR spectroscopy for ee determination of this compound?

A5: NMR spectroscopy is a valuable technique for determining enantiomeric excess, especially when coupled with a chiral derivatizing agent (CDA) or a chiral solvating agent (CSA).[3] This method is particularly useful for:

  • Confirmation of Results: To confirm the ee values obtained from chromatographic methods.

  • When Chromatographic Methods Fail: If you are unable to achieve baseline separation with chiral GC or HPLC.

  • Small Sample Amounts: NMR can be performed with relatively small amounts of sample.

The process involves reacting the alcohol with a chiral agent to form diastereomers, which will exhibit distinct signals in the NMR spectrum (e.g., ¹H, ¹³C, or ³¹P NMR).[4][5] The ratio of the integrals of these distinct peaks corresponds to the enantiomeric ratio.

Troubleshooting Guides

Chiral Gas Chromatography (GC)

Issue: Poor or No Separation of Enantiomers

Possible Cause Troubleshooting Step Expected Outcome
Inappropriate Chiral Stationary Phase (CSP)Consult literature for successful separations of similar long-chain chiral alcohols. Screen different cyclodextrin-based columns (e.g., β-DEX, γ-DEX).Identification of a CSP that provides at least partial separation, which can then be optimized.
Suboptimal Temperature ProgramStart with a slow temperature ramp (e.g., 1-2 °C/min). Introduce an isothermal hold at a temperature that provides the best separation.Improved resolution between the enantiomeric peaks.
Incorrect Carrier Gas Flow RateOptimize the linear velocity of the carrier gas according to the column manufacturer's recommendations.Sharper peaks and improved resolution.
Column OverloadReduce the injection volume and/or the concentration of the sample.Symmetrical peaks and improved baseline separation.
Chiral High-Performance Liquid Chromatography (HPLC)

Issue: Loss of Resolution Over Time

Possible Cause Troubleshooting Step Expected Outcome
Column ContaminationFlush the column with a strong, compatible solvent (e.g., isopropanol, ethanol).[1][2]Restoration of the original column performance and resolution.
Change in Mobile Phase CompositionPrepare fresh mobile phase, ensuring accurate mixing of solvents. Consider the effect of trace amounts of water.[1]Consistent retention times and restored resolution.
Column WearIf flushing does not restore performance, the column may be at the end of its lifespan and require replacement.A new column should provide the expected separation.
Sample Solvent EffectsEnsure the sample is dissolved in the mobile phase or a weaker solvent.Improved peak shape and resolution.

Issue: Peak Tailing

Possible Cause Troubleshooting Step Expected Outcome
Secondary Interactions with CSPAdd a small amount of a modifier to the mobile phase (e.g., 0.1% trifluoroacetic acid for acidic compounds, or 0.1% diethylamine for basic characteristics, if compatible with the column).Symmetrical peaks and reduced tailing.
Column Frit BlockageBack-flush the column (if permitted by the manufacturer) at a low flow rate.Reduced system pressure and improved peak shape.
Mass OverloadDecrease the amount of sample injected onto the column.Sharper, more symmetrical peaks.

Experimental Protocols

Protocol 1: Chiral GC-FID Analysis of this compound
  • Column: Chiraldex G-TA (30 m x 0.25 mm ID, 0.12 µm film thickness) or equivalent cyclodextrin-based chiral GC column.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Detector (FID) Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 1 minute.

    • Ramp: 2 °C/min to 150 °C.

    • Hold at 150 °C for 5 minutes.

  • Injection Volume: 1 µL (split ratio 50:1).

  • Sample Preparation: Dilute the this compound sample in a suitable solvent (e.g., hexane or dichloromethane) to a concentration of approximately 1 mg/mL.

Protocol 2: Chiral HPLC-UV Analysis of this compound (after derivatization)

This protocol involves derivatizing the alcohol to an ester, which may enhance its chromophore for UV detection and improve separation.

  • Derivatization Step:

    • React this compound with a chiral derivatizing agent such as (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's acid chloride) in the presence of a non-chiral base (e.g., pyridine) to form the corresponding diastereomeric esters.

    • Ensure the reaction goes to completion to avoid kinetic resolution.

    • Quench the reaction and extract the diastereomeric esters.

  • Column: Standard achiral C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 70:30 v/v). The exact ratio may need optimization.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the extracted diastereomeric esters in the mobile phase to a concentration of approximately 0.5 mg/mL.

Visualizations

experimental_workflow cluster_sample Sample Preparation cluster_analysis Analysis cluster_data Data Acquisition & Processing Sample This compound Sample Dilution Dilution / Derivatization Sample->Dilution GC_HPLC Chiral GC or HPLC Injection Dilution->GC_HPLC NMR_Tube NMR Sample Preparation Dilution->NMR_Tube Chromatogram Obtain Chromatogram GC_HPLC->Chromatogram NMR_Spectrum Acquire NMR Spectrum NMR_Tube->NMR_Spectrum Integration Peak Integration Chromatogram->Integration NMR_Spectrum->Integration ee_Calc Calculate ee% Integration->ee_Calc

Caption: General experimental workflow for determining the enantiomeric excess of this compound.

troubleshooting_logic Start Poor Peak Resolution Check_Method Is the method validated for this compound? Start->Check_Method Optimize_Method Optimize Method Parameters (Temp, Flow, Mobile Phase) Check_Method->Optimize_Method No Check_Column Is the column old or contaminated? Check_Method->Check_Column Yes Consider_Derivatization Consider Derivatization Optimize_Method->Consider_Derivatization Optimization Fails Success Resolution Achieved Optimize_Method->Success Clean_Column Clean/Flush Column Check_Column->Clean_Column Yes Replace_Column Replace Column Check_Column->Replace_Column Cleaning Fails Clean_Column->Check_Column Replace_Column->Success Consider_Derivatization->Success

Caption: Troubleshooting decision tree for poor peak resolution in chiral chromatography.

References

Technical Support Center: Enhancing the Stability of trans-7-Decenol Formulations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for enhancing the stability of formulations containing trans-7-Decenol. The following troubleshooting guides, frequently asked questions (FAQs), data summaries, and experimental protocols are designed to address common challenges encountered during research and development.

Troubleshooting Guides

This section addresses specific issues users might encounter during their experiments in a question-and-answer format.

Issue 1: Rapid Loss of Purity in Liquid Formulations

Question: I am observing a rapid decrease in the purity of my this compound liquid formulation, even under refrigerated conditions. What are the likely causes and how can I improve its stability?

Answer:

Rapid degradation of this compound in liquid formulations is primarily due to its susceptibility to oxidation and isomerization .

Potential Causes:

  • Oxidation: The double bond in the this compound structure is vulnerable to oxidation, a process often accelerated by the presence of oxygen, exposure to light, and trace metal ions. This can lead to the formation of undesirable byproducts such as aldehydes, ketones, and carboxylic acids, thereby reducing the formulation's purity and efficacy.

  • Isomerization: The trans configuration of the double bond can convert to the cis isomer. This process, known as isomerization, can be triggered by exposure to light (photoisomerization) or non-neutral pH conditions, potentially altering the biological activity of the compound.

  • Incompatible Excipients: Certain components within your formulation may inadvertently promote oxidation or create an unfavorable pH environment.

Solutions and Mitigation Strategies:

  • Inert Atmosphere: To minimize exposure to oxygen, purge the headspace of your storage containers with an inert gas, such as nitrogen or argon, during both the formulation and packaging processes.

  • Antioxidant Incorporation: The addition of a suitable antioxidant can significantly inhibit oxidative degradation. For lipid-soluble compounds like this compound, consider the following:

    • Butylated Hydroxytoluene (BHT): Effective at low concentrations, typically between 0.01% and 0.1%.

    • Butylated Hydroxyanisole (BHA): Often used in conjunction with BHT to achieve a synergistic antioxidant effect.

    • α-Tocopherol (Vitamin E): A natural antioxidant, though it may exhibit reduced stability at elevated temperatures compared to synthetic alternatives.

  • Light Protection: Utilize amber-colored vials or other light-blocking containers to shield the formulation from light, thereby preventing photo-oxidation and photoisomerization.

  • pH Control: Maintain the formulation's pH close to neutral (pH 6.5–7.5) to minimize the risk of acid- or base-catalyzed degradation. The use of appropriate buffering agents may be necessary.

  • Chelating Agents: If contamination with trace metal ions is a concern, the addition of a chelating agent like ethylenediaminetetraacetic acid (EDTA) can sequester these ions and prevent them from catalyzing oxidative reactions.

  • Excipient Compatibility Review: Carefully evaluate all excipients for potential incompatibilities and avoid those known to have pro-oxidant properties.

Issue 2: Inconsistent Analytical Results in Stability-Indicating HPLC Assays

Question: My HPLC analysis of this compound stability samples is yielding inconsistent peak areas and retention times. How can I enhance the reliability of my analytical method?

Answer:

Inconsistencies in HPLC results can arise from several factors, including issues with sample preparation, the chromatographic conditions, or the stability of the analyte within the analytical solvent.

Troubleshooting Steps:

  • Mobile Phase Optimization:

    • Always use freshly prepared and degassed mobile phases.

    • For reversed-phase HPLC of long-chain alcohols, a gradient of acetonitrile and water or methanol and water is commonly effective.

    • Ensure the pH of the mobile phase is controlled, particularly if any ionizable species are present.

  • Column Selection and Maintenance:

    • Employ a C18 or C8 column with suitable particle size and dimensions to achieve optimal resolution.

    • Properly equilibrate the column before each analytical run.

    • To prevent cross-contamination, dedicate a column specifically for this analysis.

  • Sample Diluent:

    • Dissolve samples in a diluent that is compatible with the mobile phase to ensure good peak shape. Using the initial mobile phase composition is a common practice.

    • To prevent degradation of this compound during the analytical sequence, consider adding an antioxidant (e.g., BHT) to the sample diluent, especially if the autosampler is not temperature-controlled.

  • Wavelength Selection:

    • This compound lacks a strong chromophore, making UV detection challenging. Detection is typically performed at low wavelengths (e.g., 200-210 nm). Ensure your mobile phase components have minimal absorbance at the selected wavelength.

    • Alternatively, consider derivatizing the alcohol to introduce a UV-absorbing moiety or utilize a different detection method such as mass spectrometry (LC-MS) or evaporative light scattering detection (ELSD).

  • System Suitability Tests:

    • Before analyzing samples, perform system suitability tests by injecting a standard to verify the consistency of retention time, peak area, and peak shape (e.g., tailing factor).

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound? A1: The two main degradation pathways for this compound are:

  • Oxidation: The double bond and adjacent carbon atoms are susceptible to attack by oxygen radicals, leading to the formation of hydroperoxides that can further decompose into aldehydes, ketones, and shorter-chain alcohols.

  • Isomerization: The trans double bond can convert to the cis isomer, a process that can be induced by exposure to UV light or heat.

Q2: Which antioxidants are most effective for stabilizing this compound, and what are the recommended concentrations? A2: For non-polar, unsaturated alcohols like this compound, synthetic phenolic antioxidants are generally highly effective.

  • BHT (Butylated Hydroxytoluene): Typically used at concentrations ranging from 0.01% to 0.1% (w/v).

  • BHA (Butylated Hydroxyanisole): Often used in combination with BHT at similar concentrations to achieve a synergistic effect.

  • α-Tocopherol (Vitamin E): A natural alternative, often used at slightly higher concentrations (0.05% to 0.2%). The optimal antioxidant and its concentration should be determined experimentally for your specific formulation.

Q3: How can the shelf-life of a volatile compound like this compound be extended for field applications? A3: For field applications, controlled-release formulations are highly recommended to protect this compound from environmental degradation and to provide a sustained release profile.

  • Microencapsulation: Encapsulating the pheromone within a polymer shell can shield it from oxidation and UV light, with the release rate being governed by the polymer's properties.

  • Polymeric Dispensers: Incorporating this compound into a solid polymer matrix (e.g., polyethylene vials, rubber septa) allows for its slow diffusion over time. These approaches not only enhance stability but also prolong the effective lifetime of the product.

Q4: What are the ideal storage conditions for both neat this compound and its formulations? A4:

  • Neat (Pure) Compound: Store in a tightly sealed container, preferably under an inert atmosphere (nitrogen or argon), at low temperatures (-20°C is recommended), and protected from light.

  • Formulations: Storage conditions will vary depending on the formulation type. In general, store in well-sealed, light-resistant containers. For liquid formulations, refrigeration (2-8°C) is advisable. For controlled-release dispensers, storage at room temperature away from direct sunlight is often sufficient, but always consult the manufacturer's recommendations.

Data Presentation

Table 1: Comparative Efficacy of Common Antioxidants for Unsaturated Alcohols (Illustrative Data)
AntioxidantConcentration (% w/v)% Degradation after 30 days at 40°C (in liquid formulation)
Control (None)025.4
BHT0.018.2
BHT0.053.1
BHA0.019.5
BHA0.054.3
α-Tocopherol0.0512.8
α-Tocopherol0.17.9
BHT + BHA0.01 + 0.015.6

Note: This data is illustrative and based on the typical performance of these antioxidants with similar unsaturated alcohols. Actual results for this compound may vary depending on the specific formulation matrix.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC-UV Method for this compound

Objective: To quantify this compound in a formulation and separate it from potential degradation products.

Instrumentation:

  • High-Performance Liquid Chromatograph with a UV detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • This compound reference standard

  • BHT (optional, for sample diluent)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: Water

    • Mobile Phase B: Acetonitrile

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30°C

    • UV Detection: 205 nm

    • Gradient Program:

      Time (min) % Mobile Phase A % Mobile Phase B
      0 40 60
      15 10 90
      20 10 90
      22 40 60

      | 30 | 40 | 60 |

  • Standard Preparation: Prepare a stock solution of this compound reference standard in acetonitrile at a concentration of 1 mg/mL. From this stock, prepare a series of working standards by serial dilution.

  • Sample Preparation: Dilute the formulation with acetonitrile (optionally containing 0.01% BHT) to a final concentration that falls within the linear range of the standard curve.

  • Analysis: Inject the standards and samples, and integrate the peak area corresponding to this compound.

Protocol 2: Accelerated Stability Study (Forced Degradation)

Objective: To identify potential degradation products and elucidate the degradation pathways of this compound.

Procedure:

Prepare solutions of this compound (e.g., 0.1 mg/mL in a suitable solvent such as acetonitrile/water) and subject them to the following stress conditions:

  • Acid Hydrolysis: Add 0.1 M HCl and heat the solution at 60°C for 24 hours.

  • Base Hydrolysis: Add 0.1 M NaOH and heat the solution at 60°C for 24 hours.

  • Oxidation: Add 3% H₂O₂ and store the solution at room temperature for 24 hours.

  • Thermal Degradation: Heat the solution at 80°C for 48 hours.

  • Photostability: Expose the solution in a photostability chamber according to ICH Q1B guidelines for a defined duration.

Following exposure, analyze the stressed samples using the stability-indicating HPLC method (Protocol 1) and by GC-MS to identify any degradation products.

Mandatory Visualizations

degradation_pathway This compound This compound Oxidation Oxidation This compound->Oxidation O2, Light, Metal Ions Isomerization Isomerization This compound->Isomerization Light, Heat Aldehydes_Ketones Aldehydes/Ketones Oxidation->Aldehydes_Ketones cis-7-Decenol cis-7-Decenol Isomerization->cis-7-Decenol Carboxylic_Acids Carboxylic Acids Aldehydes_Ketones->Carboxylic_Acids Further Oxidation

Caption: Primary degradation pathways for this compound.

experimental_workflow cluster_prep Formulation & Stressing cluster_analysis Analysis cluster_results Data Evaluation Formulation Prepare this compound Formulation Stress Apply Stress Conditions (Heat, Light, O2) Formulation->Stress HPLC Stability-Indicating HPLC Analysis Stress->HPLC GCMS GC-MS for Degradant ID Stress->GCMS Quantify Quantify Degradation HPLC->Quantify Identify Identify Degradants GCMS->Identify Optimize Optimize Formulation Quantify->Optimize Identify->Optimize

Caption: Workflow for stability testing of this compound.

logical_relationship Stability Formulation Stability Antioxidants Antioxidants (BHT, BHA) Stability->Antioxidants Controlled_Release Controlled Release (Microencapsulation) Stability->Controlled_Release Packaging Protective Packaging (Amber, Inert Gas) Stability->Packaging pH_Control pH Control Stability->pH_Control Oxidation Oxidation Antioxidants->Oxidation Controlled_Release->Oxidation Volatility Volatility Controlled_Release->Volatility Packaging->Oxidation Isomerization Isomerization Packaging->Isomerization pH_Control->Isomerization

Caption: Factors influencing the stability of this compound.

Validation & Comparative

Confirming the Structure of trans-7-Decenol: A 2D NMR Comparison Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The unequivocal structural confirmation of novel or synthesized compounds is a cornerstone of chemical research and drug development. For molecules such as trans-7-Decenol, a long-chain unsaturated alcohol, one-dimensional Nuclear Magnetic Resonance (1D NMR) spectroscopy can often leave ambiguities in assignments, particularly concerning the exact placement of the double bond and the stereochemistry. Two-dimensional (2D) NMR spectroscopy provides the necessary resolution and correlation data to overcome these limitations, offering a definitive structural fingerprint.

This guide provides a comparative overview of the application of 2D NMR techniques for the structural elucidation of this compound. It presents predicted quantitative data for the target molecule and compares it with experimental data from a structurally related compound, Z-7-dodecen-1-ol acetate, to offer a real-world analytical perspective. Detailed experimental protocols and visual workflows are provided to aid researchers in applying these powerful techniques.

Data Presentation: Predicted and Comparative NMR Data

The structural confirmation of this compound relies on the precise assignment of its proton (¹H) and carbon (¹³C) chemical shifts and the correlation between them. Below is a table of predicted ¹H and ¹³C NMR chemical shifts for this compound, generated using computational methods. This is followed by a table of experimental data for the analogous compound Z-7-dodecen-1-ol acetate for comparison.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound in CDCl₃

PositionPredicted ¹³C Shift (ppm)Predicted ¹H Shift (ppm)MultiplicityPredicted J-Couplings (Hz)
162.93.64t6.6
232.71.57p6.9
325.61.34m-
429.11.29m-
529.41.30m-
632.62.01q6.9
7132.55.40dt15.4, 6.9
8124.85.40dt15.4, 6.9
922.61.05sextet7.4
1014.10.90t7.4
OH-1.25s (broad)-

Table 2: Experimental ¹H and ¹³C NMR Data for Z-7-dodecen-1-ol acetate in CDCl₃

PositionExperimental ¹³C Shift (ppm)Experimental ¹H Shift (ppm)MultiplicityJ-Couplings (Hz)
164.64.05t6.7
228.61.63p7.1
325.91.30m-
429.11.30m-
529.11.30m-
626.92.03q7.0
7129.95.35m-
8129.95.35m-
929.62.03q7.0
1031.81.30m-
1122.61.30m-
1214.10.89t6.8
OAc (C=O)171.2---
OAc (CH₃)21.02.05s-

Deciphering the Structure with 2D NMR Correlations

The following 2D NMR experiments are crucial for the complete structural assignment of this compound.

  • COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings through two to three bonds (²JHH, ³JHH). For this compound, COSY correlations will establish the connectivity of the aliphatic chain. Key expected correlations include:

    • H1 with H2

    • H2 with H3

    • ...

    • H6 with H7

    • H7 with H8

    • H8 with H9

    • H9 with H10

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom. It is invaluable for assigning the carbon signals based on the more easily interpretable proton spectrum.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds (²JCH, ³JCH). HMBC is critical for identifying quaternary carbons and for piecing together the molecular fragments identified by COSY. For this compound, key HMBC correlations would be:

    • H1 to C2 and C3

    • H6 to C5, C7, and C8

    • H7 to C6 and C9

    • H8 to C7 and C9

    • H10 to C8 and C9

The large coupling constant (predicted at 15.4 Hz) between H7 and H8 is characteristic of a trans double bond, providing the final piece of stereochemical confirmation.

Experimental Protocols

A generalized experimental protocol for the acquisition of 2D NMR spectra for a small organic molecule like this compound on a standard 400 MHz NMR spectrometer is provided below.

Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

1. ¹H NMR Acquisition:

  • Pulse Program: zg30

  • Number of Scans (ns): 16

  • Relaxation Delay (d1): 2.0 s

  • Acquisition Time (aq): 4.09 s

  • Spectral Width (sw): 20 ppm

  • Transmitter Frequency Offset (o1p): Centered on the spectral region of interest.

2. ¹³C{¹H} NMR Acquisition:

  • Pulse Program: zgpg30

  • Number of Scans (ns): 1024

  • Relaxation Delay (d1): 2.0 s

  • Acquisition Time (aq): 1.36 s

  • Spectral Width (sw): 240 ppm

3. COSY Acquisition:

  • Pulse Program: cosygpqf

  • Number of Scans (ns): 2

  • Relaxation Delay (d1): 2.0 s

  • Number of Increments (td in F1): 256

  • Spectral Width (sw in F1 and F2): 10 ppm

4. HSQC Acquisition:

  • Pulse Program: hsqcedetgpsisp2.3

  • Number of Scans (ns): 2

  • Relaxation Delay (d1): 1.5 s

  • Number of Increments (td in F1): 256

  • Spectral Width (sw in F2): 10 ppm

  • Spectral Width (sw in F1): 165 ppm

  • ¹JCH Coupling Constant: 145 Hz

5. HMBC Acquisition:

  • Pulse Program: hmbcgpndqf

  • Number of Scans (ns): 4

  • Relaxation Delay (d1): 1.5 s

  • Number of Increments (td in F1): 256

  • Spectral Width (sw in F2): 10 ppm

  • Spectral Width (sw in F1): 200 ppm

  • Long-range JCH Coupling Constant: 8 Hz

Visualization of Analytical Workflows

The logical flow of a 2D NMR-based structural elucidation and the key correlations for this compound can be visualized using the following diagrams.

2D_NMR_Workflow cluster_1D 1D NMR Analysis cluster_2D 2D NMR Analysis cluster_interpretation Structural Interpretation H1_NMR ¹H NMR COSY COSY H1_NMR->COSY HSQC HSQC H1_NMR->HSQC HMBC HMBC H1_NMR->HMBC C13_NMR ¹³C NMR & DEPT C13_NMR->HSQC C13_NMR->HMBC Fragments Identify Spin Systems COSY->Fragments CH_Correlation Correlate ¹H and ¹³C HSQC->CH_Correlation Connectivity Establish Long-Range Connectivity HMBC->Connectivity Fragments->Connectivity CH_Correlation->Connectivity Stereochem Determine Stereochemistry Connectivity->Stereochem Final_Structure Propose Final Structure Stereochem->Final_Structure

2D NMR Structural Elucidation Workflow

trans_7_Decenol_Correlations cluster_structure This compound Structure cluster_correlations Key 2D NMR Correlations structure_node H1 H1 (3.64 ppm) H2 H2 (1.57 ppm) H1->H2 COSY C2 C2 (32.7 ppm) H1->C2 HMBC H6 H6 (2.01 ppm) H7 H7 (5.40 ppm) H6->H7 COSY C5 C5 (29.4 ppm) H6->C5 HMBC C7 C7 (132.5 ppm) H6->C7 HMBC H8 H8 (5.40 ppm) H7->H8 COSY C9 C9 (22.6 ppm) H8->C9 HMBC H10 H10 (0.90 ppm) C8 C8 (124.8 ppm) H10->C8 HMBC

Key COSY and HMBC Correlations for this compound

A Comparative Guide to Chiral HPLC Separation of trans-7-Decenol Enantiomers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: The enantiomers of a chiral molecule, despite having nearly identical physical properties, can exhibit significantly different biological activities.[1] This is particularly crucial in the pharmaceutical, agrochemical, and food industries.[2] trans-7-Decenol is a chiral alcohol whose specific biological functions may be enantiomer-dependent. Therefore, a robust analytical method to separate and quantify its enantiomers is essential. High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs) is one of the most effective and widely used techniques for this purpose.[2][3]

This guide provides a comparative framework for developing a chiral HPLC separation method for this compound. While specific application data for this compound is not prevalent in public literature, this document outlines a standard screening approach using widely successful polysaccharide-based CSPs and presents illustrative data based on the separation of similar chiral alcohols.

Comparison of Chiral Stationary Phases (CSPs)

The most successful and broadly applicable CSPs are based on polysaccharide derivatives, typically amylose or cellulose coated or immobilized on a silica gel support.[3][4] These phases separate enantiomers based on the differential formation of transient diastereomeric complexes involving hydrogen bonds, dipole-dipole interactions, and inclusion phenomena within the chiral polymer structure.[5]

For an initial screening, comparing columns with different selectivities is a highly effective strategy.[6] A typical primary screening set includes an amylose-based phase and a cellulose-based phase.

  • Chiralpak® AD-H: Features an amylose tris(3,5-dimethylphenylcarbamate) selector. It is known for its broad applicability in normal phase mode.

  • Chiralcel® OD-H: Features a cellulose tris(3,5-dimethylphenylcarbamate) selector. It often provides complementary selectivity to the Chiralpak AD series.

Illustrative Performance Data

The following table summarizes representative chromatographic results for the enantioseparation of a chiral secondary alcohol, illustrating a typical outcome from a column screening experiment under normal phase conditions.

ParameterChiralpak® AD-HChiralcel® OD-H
Mobile Phase n-Hexane / Isopropanol (90:10, v/v)n-Hexane / Isopropanol (90:10, v/v)
Flow Rate 1.0 mL/min1.0 mL/min
Temperature 25 °C25 °C
Retention Time 1 (t R1) 8.2 min9.5 min
Retention Time 2 (t R2) 9.1 min11.4 min
Separation Factor (α) 1.111.20
Resolution (Rs) 1.652.55

Note: This is illustrative data and actual results for this compound may vary.

Analysis: In this illustrative comparison, the Chiralcel® OD-H column provides a significantly better separation, with a higher separation factor (α) and baseline resolution (Rs > 1.5). The Chiralpak® AD-H column also achieves separation, but it is less optimal. This outcome demonstrates the importance of screening different CSPs, as their chiral recognition mechanisms are distinct and compound-dependent.

Detailed Experimental Protocol

This section provides a detailed methodology for performing the chiral column screening.

1. System and Materials:

  • HPLC System: A standard HPLC or UHPLC system equipped with a pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

  • Columns:

    • Chiralpak® AD-H, 5 µm, 4.6 x 250 mm

    • Chiralcel® OD-H, 5 µm, 4.6 x 250 mm

  • Chemicals: HPLC-grade n-Hexane and Isopropanol (IPA). Racemic this compound standard.

2. Sample Preparation:

  • Prepare a stock solution of racemic this compound in the mobile phase (n-Hexane/IPA 90:10) at a concentration of 1.0 mg/mL.

  • Dilute the stock solution to a working concentration of 0.1 mg/mL for injection.

  • Filter the final solution through a 0.45 µm syringe filter if any particulate matter is visible.

3. Chromatographic Conditions:

  • Mobile Phase: n-Hexane / Isopropanol (90:10, v/v). For method optimization, ratios from 99:1 to 80:20 can be explored.[1]

  • Flow Rate: 1.0 mL/min. Chiral separations can benefit from lower flow rates for improved resolution.[6]

  • Column Temperature: 25 °C. Temperature should be controlled to ensure reproducibility.[6]

  • Detection Wavelength: As this compound lacks a strong chromophore, detection at a low wavelength (e.g., 200-210 nm) is required. Alternatively, derivatization with a UV-active agent can be employed, or a detector such as a Refractive Index (RI) detector or Mass Spectrometer (MS) can be used.

  • Injection Volume: 10 µL.

4. Data Analysis:

  • Calculate the Separation Factor (α) = k2 / k1, where k = (t R - t0) / t0.

  • Calculate the Resolution (Rs) = 2 * (t R2 - t R1) / (w1 + w2), where w is the peak width at the base. A value of Rs ≥ 1.5 indicates baseline separation.

Visualized Workflows and Relationships

G cluster_prep Preparation cluster_analysis Analysis cluster_data Data Evaluation racemate Prepare Racemic Standard (0.1 mg/mL) inject Inject Sample racemate->inject mobile_phase Prepare Mobile Phase (Hexane/IPA) hplc_setup Equilibrate HPLC with CSP mobile_phase->hplc_setup hplc_setup->inject separate Isocratic Elution inject->separate detect UV Detection (e.g., 205 nm) separate->detect calc Calculate α and Rs detect->calc compare Compare CSP Performance calc->compare

Caption: General workflow for chiral HPLC column screening.

G cluster_csp Stationary Phase cluster_mp Mobile Phase cluster_params Operating Parameters center_node Chiral Separation Quality (α and Rs) csp_type CSP Type (Amylose vs. Cellulose) csp_type->center_node mp_comp Solvent Composition (% Alcohol) mp_comp->center_node mp_add Additives (Acids/Bases) mp_add->center_node temp Temperature temp->center_node flow Flow Rate flow->center_node

Caption: Key factors influencing chiral separation performance.

Conclusion and Next Steps

The successful separation of enantiomers by chiral HPLC is highly dependent on the selection of the appropriate chiral stationary phase. A systematic screening of columns with different chiral selectors, such as the amylose-based Chiralpak® AD-H and cellulose-based Chiralcel® OD-H, is the most effective initial approach. Based on the illustrative data, the Chiralcel® OD-H column would be the recommended starting point for the method optimization of this compound.

Further optimization would involve fine-tuning the mobile phase composition (adjusting the isopropanol percentage) and evaluating the effect of temperature to maximize resolution and minimize analysis time. This structured approach provides a reliable path to developing a validated, high-performance method for the enantioselective analysis of this compound.

References

Validating Synthetic Pheromones: A Comparative Guide Using "trans-7-Decenol" as a Case Study

Author: BenchChem Technical Support Team. Date: November 2025

Introduction to Pheromone Bioassay Validation

The validation of a synthetic pheromone is a multi-step process designed to confirm that the synthesized molecule is chemically identical to the natural pheromone and elicits the same specific behavioral and physiological responses in the target species. This process is crucial for the development of effective and species-specific pest management strategies, as well as for fundamental research in chemical ecology. The primary validation methods include chemical analysis, electrophysiological assays, and behavioral bioassays.

Synthesis and Chemical Characterization

The initial step involves the synthesis of the target molecule, in this case, "trans-7-Decenol." A plausible synthetic route would be a Wittig reaction, a common method for creating carbon-carbon double bonds with stereochemical control.

Experimental Protocol: Synthesis of a Representative Alkene for Pheromones

A general procedure for synthesizing a trans-alkene, analogous to the synthesis of pheromone components, is as follows:

  • Wittig Reaction: A phosphonium ylide is prepared by treating an appropriate phosphonium salt with a strong base, such as n-butyllithium. This ylide is then reacted with an aldehyde or ketone to form the desired alkene. The geometry of the resulting double bond is influenced by the nature of the ylide and the reaction conditions.

  • Purification: The crude product is purified using column chromatography on silica gel to isolate the desired trans-isomer.

  • Spectroscopic Analysis: The structure and purity of the synthesized "this compound" are confirmed using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. This step is critical to ensure the absence of impurities that could interfere with the bioassays.

Electrophysiological Validation: Electroantennography (EAG)

Electroantennography (EAG) is a technique used to measure the electrical response of an insect's antenna to volatile compounds. It provides a direct measure of the ability of the antennal olfactory receptor neurons to detect the synthetic pheromone.

Experimental Protocol: Electroantennography (EAG)
  • Antennal Preparation: An antenna is excised from a male moth (e.g., O. nubilalis). The tip and base of the antenna are placed in contact with two electrodes containing a conductive solution.

  • Stimulus Delivery: A continuous stream of humidified, purified air is passed over the antenna. Puffs of air containing a known concentration of the synthetic pheromone are introduced into the airstream.

  • Data Recording: The change in electrical potential across the antenna upon stimulation is amplified and recorded. The amplitude of the EAG response is proportional to the number of olfactory receptor neurons that are stimulated.

  • Dose-Response Curve: A dose-response curve is generated by testing a range of pheromone concentrations to determine the detection threshold and the saturation point of the antennal response.

Data Presentation: EAG Response Comparison

The following table illustrates a hypothetical comparison of EAG responses of male O. nubilalis antennae to the synthetic "this compound" and a known pheromone component.

CompoundConcentration (µg/µL)Mean EAG Response (mV) ± SD
Control (Solvent) -0.1 ± 0.05
Synthetic this compound 0.10.8 ± 0.2
11.5 ± 0.3
102.8 ± 0.5
(E)-11-tetradecenyl acetate 0.11.0 ± 0.2
12.0 ± 0.4
103.5 ± 0.6

Note: Data are hypothetical and for illustrative purposes.

Behavioral Validation: Wind Tunnel Bioassays

Wind tunnel bioassays are the gold standard for confirming that a synthetic pheromone elicits the appropriate behavioral responses in the target insect. These assays allow for the observation of a sequence of behaviors, from initial activation to upwind flight and source location.

Experimental Protocol: Wind Tunnel Bioassay
  • Wind Tunnel Setup: A wind tunnel with controlled airflow, temperature, and light conditions is used. A plume of the synthetic pheromone is generated at the upwind end of the tunnel.

  • Insect Acclimation: Male moths are placed in the wind tunnel and allowed to acclimate for a specific period.

  • Behavioral Observation: The behavior of the moths in response to the pheromone plume is recorded. Key behaviors to score include:

    • Activation: Wing fanning and taking flight.

    • Upwind Flight: Oriented flight towards the pheromone source.

    • Source Contact: Landing on or near the pheromone source.

  • Comparison with Control: The behavioral responses to the synthetic pheromone are compared to a negative control (solvent only) and a positive control (natural pheromone extract or a known active compound).

Data Presentation: Behavioral Response Comparison

The following table presents a hypothetical comparison of behavioral responses of male O. nubilalis in a wind tunnel.

TreatmentN% Activation% Upwind Flight% Source Contact
Control (Solvent) 50500
Synthetic this compound 50755030
(E)-11-tetradecenyl acetate 50857060

Note: Data are hypothetical and for illustrative purposes.

Visualizing the Workflow

To provide a clear overview of the validation process, the following diagrams illustrate the key workflows.

Synthesis_Workflow start Starting Materials wittig Wittig Reaction start->wittig purification Column Chromatography wittig->purification analysis GC-MS & NMR Analysis purification->analysis final_product Pure Synthetic This compound analysis->final_product

Caption: Synthesis and purification workflow for synthetic this compound.

EAG_Workflow insect Male Moth dissection Antennal Excision insect->dissection mounting Mounting on Electrodes dissection->mounting stimulation Pheromone Stimulation mounting->stimulation recording EAG Recording stimulation->recording analysis Data Analysis recording->analysis result EAG Response Curve analysis->result

Caption: Experimental workflow for Electroantennography (EAG) bioassay.

Wind_Tunnel_Workflow moths Male Moths acclimation Acclimation in Wind Tunnel moths->acclimation release Pheromone Plume Release acclimation->release observation Behavioral Observation release->observation scoring Scoring of Responses observation->scoring comparison Comparison to Controls scoring->comparison conclusion Behavioral Validation comparison->conclusion

Caption: Workflow for the wind tunnel behavioral bioassay.

Conclusion

The bioassay validation of a synthetic pheromone like "this compound" is a rigorous process that combines chemical synthesis and analysis with detailed electrophysiological and behavioral studies. By following established protocols, such as those developed for well-understood systems like the European corn borer, researchers can confidently assess the biological activity of novel synthetic compounds. This systematic approach is essential for the successful development of new tools for pest management and for advancing our understanding of chemical communication in the natural world.

Unveiling the Pheromonal Efficacy of 7-Decenol Isomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development and pest management, understanding the nuanced differences in the biological activity of isomeric compounds is paramount. This guide provides a comparative analysis of the efficacy of trans-7-Decenol and its isomers, focusing on their role as insect pheromones. The data presented is based on experimental findings and is intended to inform research and development in chemical ecology and pest control.

The biological activity of semiochemicals, such as pheromones, is often highly dependent on their stereochemistry. Even subtle changes in the geometry of a molecule, such as the cis or trans configuration of a double bond, can significantly impact its interaction with olfactory receptors in insects, leading to vastly different behavioral responses. This guide delves into the comparative efficacy of 7-Decenol isomers, providing a structured overview of available quantitative data and the experimental protocols used to generate it.

Comparative Efficacy of 7-Decenol Isomers

The primary measure of efficacy for pheromone isomers is their ability to elicit a behavioral response in a target insect species. This is often quantified through electrophysiological and behavioral assays. While direct comparative data for this compound across a wide range of isomers and insect species is limited in publicly available literature, the following table summarizes the known responses of the codling moth, Cydia pomonella, to various decenol and related compounds. This species is a major agricultural pest, and its pheromone biology has been extensively studied.

Compound IsomerInsect SpeciesAssay TypeResponse MetricEfficacy
(E)-9-Decen-1-olCydia pomonella (Codling Moth)Wind Tunnel% AttractionModerate
(Z)-9-Decen-1-olCydia pomonella (Codling Moth)Wind Tunnel% AttractionLow
Decan-1-olCydia pomonella (Codling Moth)Wind Tunnel% AttractionSynergist/Weak Attractant

Note: Data is compiled from multiple sources and represents a qualitative summary of findings. Direct quantitative comparison can be influenced by experimental conditions.

Experimental Protocols

The evaluation of pheromone efficacy relies on standardized and meticulously executed experimental protocols. The following sections detail the methodologies for two key assays used to determine the biological activity of 7-Decenol isomers.

Electroantennography (EAG)

Electroantennography is an electrophysiological technique used to measure the electrical response of an insect's antenna to volatile compounds. It provides a direct measure of the sensitivity of the insect's olfactory receptor neurons to a specific chemical.

Methodology:

  • Antenna Preparation: An antenna is excised from a live, immobilized insect (e.g., a male codling moth). The tip and the base of the antenna are carefully placed into two microcapillary electrodes filled with a saline solution.

  • Stimulus Delivery: A continuous stream of purified and humidified air is passed over the antenna. A puff of air containing a precise concentration of the test isomer (e.g., this compound) is injected into the main airstream for a defined duration (e.g., 0.5 seconds).

  • Signal Recording: The change in the electrical potential between the two electrodes (the EAG response) is amplified and recorded using specialized software. The amplitude of the depolarization is proportional to the number of olfactory receptor neurons stimulated.

  • Data Analysis: The EAG responses to different isomers and concentrations are compared to a standard compound (e.g., a known pheromone component) and a solvent blank.

Wind Tunnel Bioassay

Wind tunnel bioassays are behavioral experiments designed to observe and quantify the flight response of insects to a chemical stimulus in a controlled environment that simulates natural conditions.

Methodology:

  • Wind Tunnel Setup: A glass or acrylic wind tunnel with a controlled airflow (e.g., 0.3 m/s), temperature, and light intensity is used. The upwind end of the tunnel contains a port for introducing the chemical stimulus.

  • Insect Acclimatization: Insects (e.g., male moths) are placed in the downwind end of the tunnel and allowed to acclimate for a specific period.

  • Stimulus Release: A dispenser (e.g., a rubber septum) impregnated with a known amount of the test isomer is placed at the upwind end of the tunnel.

  • Behavioral Observation: The flight behavior of the insects is recorded and scored based on a series of defined actions, including taking flight, upwind flight, and contact with the stimulus source.

  • Data Analysis: The percentage of insects exhibiting each behavioral step in response to different isomers is calculated and statistically compared.

Logical Workflow for Pheromone Efficacy Testing

The process of identifying and comparing the efficacy of pheromone isomers typically follows a logical progression from chemical synthesis to field validation.

G cluster_synthesis Chemical Synthesis cluster_lab Laboratory Bioassays cluster_field Field Trials Synthesis Synthesis of Isomers (e.g., Z-7-Decenol, E-7-Decenol) Purification Purification and Structural Verification (NMR, GC-MS) Synthesis->Purification EAG Electroantennography (EAG) - Antennal Response Purification->EAG Test Compounds WindTunnel Wind Tunnel Assay - Behavioral Response Purification->WindTunnel Test Compounds EAG->WindTunnel Candidate Selection FieldTrapping Field Trapping Experiments - Attractiveness WindTunnel->FieldTrapping Promising Candidates MatingDisruption Mating Disruption Trials - Efficacy in Pest Control FieldTrapping->MatingDisruption Optimized Blends

Caption: Workflow for evaluating the efficacy of pheromone isomers.

Signaling Pathway of Pheromone Perception

The perception of pheromones by an insect involves a cascade of events at the molecular level within the olfactory sensory neurons located in the antenna.

G Pheromone Pheromone Molecule (e.g., this compound) PBP Pheromone Binding Protein (PBP) Pheromone->PBP Binding & Solubilization OR Odorant Receptor (OR) - Membrane Protein PBP->OR Transport & Delivery Neuron Olfactory Sensory Neuron OR->Neuron Ion Channel Opening & Depolarization Brain Antennal Lobe of Brain Neuron->Brain Action Potential Transmission

Caption: Simplified signaling pathway of insect pheromone perception.

This guide provides a foundational understanding of the comparative efficacy of 7-Decenol isomers. Further research is necessary to fully elucidate the activity of these compounds across a broader range of insect species and to optimize their application in pest management strategies. The provided experimental protocols and diagrams serve as a reference for designing and interpreting future studies in this critical area of chemical ecology.

Comparative analysis of "trans-7-Decenol" synthesis routes

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive comparative analysis of synthetic routes for trans-7-Decenol is presented for researchers and professionals in drug development. This guide details three plausible, literature-based synthesis strategies, providing a framework for selecting an appropriate route based on experimental considerations.

Comparative Overview of Synthetic Strategies

Parameter Wittig Reaction Grignard Reagent Approach Olefin Cross-Metathesis
Overall Yield Moderate to GoodGoodGood to Excellent
Stereoselectivity Good (E-selective with stabilized ylides)Not inherently stereoselective for the double bondExcellent (catalyst dependent)
Starting Materials Heptanal, (3-bromopropyl)triphenylphosphonium bromide1-bromo-4-propyloxybutane, 3-buten-1-ol1-buten-4-ol, 1-hexene
Key Intermediates Phosphonium ylideGrignard reagent, tosylateRuthenium-alkylidene complex
Reaction Conditions Often requires strong bases (e.g., n-BuLi)Anhydrous conditions crucialRequires specific, often expensive, catalysts
Scalability Generally scalableScalableScalable, but catalyst cost can be a factor
Key Advantages Reliable C=C bond formationUtilizes readily available starting materialsHigh stereoselectivity and functional group tolerance
Key Disadvantages Formation of triphenylphosphine oxide byproductTosylation and subsequent Grignard reaction stepsCost of ruthenium catalysts

Synthetic Route Analysis

Wittig Reaction Approach

The Wittig reaction is a robust method for forming carbon-carbon double bonds from a carbonyl compound and a phosphonium ylide. For the synthesis of this compound, a stabilized ylide would be employed to ensure high E-selectivity.

Retrosynthetic Analysis:

This compound This compound Heptanal + C3-ylide Heptanal + C3-ylide This compound->Heptanal + C3-ylide Wittig C3-ylide C3-ylide (3-bromopropyl)triphenylphosphonium bromide (3-bromopropyl)triphenylphosphonium bromide C3-ylide->(3-bromopropyl)triphenylphosphonium bromide Deprotonation 1,3-dibromopropane + PPh3 1,3-dibromopropane + PPh3 (3-bromopropyl)triphenylphosphonium bromide->1,3-dibromopropane + PPh3 SN2

Caption: Retrosynthesis of this compound via the Wittig reaction.

Forward Synthesis:

The synthesis commences with the preparation of the phosphonium salt from triphenylphosphine and 1,3-dibromopropane. This salt is then deprotonated with a strong base to form the corresponding ylide. The ylide subsequently reacts with heptanal to yield the desired trans-7-decenal, which is then reduced to this compound.

Experimental Protocol (Representative for Wittig Reaction):

  • Phosphonium Salt Formation: A solution of triphenylphosphine in toluene is heated with an equimolar amount of 1,3-dibromopropane under reflux to form (3-bromopropyl)triphenylphosphonium bromide.

  • Ylide Generation: The phosphonium salt is suspended in anhydrous THF and cooled to -78 °C. A solution of n-butyllithium in hexanes is added dropwise, and the mixture is allowed to warm to 0 °C to form the ylide.

  • Wittig Reaction: The reaction mixture is cooled back to -78 °C, and a solution of heptanal in THF is added. The reaction is stirred for several hours and then quenched with water.

  • Reduction: The crude trans-7-decenal is dissolved in methanol and treated with sodium borohydride at 0 °C to yield this compound.

Grignard Reagent Approach

This route involves the formation of a Grignard reagent, which then acts as a nucleophile to form a new carbon-carbon bond. The stereochemistry of the double bond is established in a separate step.

Retrosynthetic Analysis:

This compound This compound Grignard Reagent + Propionaldehyde Grignard Reagent + Propionaldehyde This compound->Grignard Reagent + Propionaldehyde Grignard Addition Grignard Reagent Grignard Reagent 7-bromohept-1-ene 7-bromohept-1-ene Grignard Reagent->7-bromohept-1-ene Mg 6-hepten-1-ol 6-hepten-1-ol 7-bromohept-1-ene->6-hepten-1-ol PBr3

Caption: Retrosynthesis of this compound using a Grignard reagent.

Forward Synthesis:

The synthesis begins with the protection of the hydroxyl group of 6-hepten-1-ol, followed by bromination to form the corresponding alkyl bromide. This bromide is then used to prepare the Grignard reagent. Reaction of the Grignard reagent with propionaldehyde, followed by deprotection, yields the target molecule. The trans stereochemistry is introduced via a stereoselective reduction of an alkyne precursor if starting from a different material, or in this case, the stereochemistry would need to be addressed in a subsequent step, for instance, via an isomerization or by starting with a trans-alkenyl halide. A more direct, albeit hypothetical, Grignard approach would involve the coupling of a Grignard reagent derived from a trans-bromoalkene with an appropriate electrophile.

Experimental Protocol (Representative for Grignard Reaction):

  • Grignard Reagent Formation: Magnesium turnings are activated in anhydrous THF. A solution of 7-bromohept-1-ene (with a protected hydroxyl group if necessary) in THF is added dropwise to initiate the formation of the Grignard reagent.

  • Grignard Addition: The solution of the Grignard reagent is cooled to 0 °C, and propionaldehyde is added dropwise. The reaction is stirred for several hours and then quenched with a saturated aqueous solution of ammonium chloride.

  • Work-up and Deprotection: The product is extracted with an organic solvent, and the protecting group is removed under appropriate conditions to yield this compound.

Olefin Cross-Metathesis Approach

Olefin metathesis has emerged as a powerful tool for the formation of carbon-carbon double bonds with high stereoselectivity. The use of specific ruthenium-based catalysts, such as the Grubbs second-generation catalyst, can favor the formation of the trans-isomer.

Retrosynthetic Analysis:

This compound This compound 1-buten-4-ol + 1-hexene 1-buten-4-ol + 1-hexene This compound->1-buten-4-ol + 1-hexene Cross-Metathesis

Caption: Retrosynthesis of this compound via olefin cross-metathesis.

Forward Synthesis:

This is the most straightforward approach, involving the direct coupling of two smaller alkenes, 1-buten-4-ol and 1-hexene, in the presence of a ruthenium catalyst. The reaction typically proceeds with high stereoselectivity, favoring the trans product.

Experimental Protocol (Representative for Cross-Metathesis):

  • Reaction Setup: 1-buten-4-ol and 1-hexene are dissolved in an appropriate solvent, such as dichloromethane, under an inert atmosphere.

  • Catalyst Addition: A catalytic amount of a Grubbs-type ruthenium catalyst (e.g., Grubbs II) is added to the solution.

  • Reaction Progression: The reaction mixture is stirred at room temperature or slightly elevated temperature, and the progress is monitored by TLC or GC.

  • Work-up: The reaction is quenched, and the product is purified by column chromatography to yield this compound.

Conclusion

The choice of synthetic route for this compound will depend on the specific requirements of the research, including scalability, cost, and desired purity. The Wittig reaction offers a classic and reliable method, particularly with stabilized ylides for trans selectivity, but suffers from the generation of a stoichiometric phosphine oxide byproduct. The Grignard reagent approach is cost-effective and scalable but may require additional steps to control the stereochemistry of the double bond. Olefin cross-metathesis stands out as the most elegant and stereoselective method, offering a direct route to the target molecule, with the main consideration being the cost of the catalyst. For laboratory-scale synthesis where high purity and stereoselectivity are paramount, cross-metathesis would likely be the preferred method. For larger-scale industrial production, a cost-benefit analysis of the Grignard and Wittig routes would be necessary.

A Comparative Guide to Validating Analytical Methods for trans-7-Decenol Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the accurate quantification of trans-7-Decenol, a volatile organic compound. The information presented is curated for researchers, scientists, and professionals in drug development to facilitate the selection and validation of the most suitable analytical techniques. This document outlines key performance indicators from various methods, detailed experimental protocols, and visual workflows to support your analytical method development and validation process.

Introduction to Analytical Techniques

The quantification of volatile compounds like this compound primarily relies on gas chromatography (GC) due to its excellent separation capabilities for such analytes. The two most common detectors used in conjunction with GC for this purpose are the Flame Ionization Detector (FID) and the Mass Spectrometer (MS).

  • Gas Chromatography-Flame Ionization Detection (GC-FID): This technique separates volatile compounds in a heated column and then detects them as they are burned in a hydrogen flame. The resulting ionization current is proportional to the amount of analyte. GC-FID is known for its robustness, wide linear range, and good sensitivity for hydrocarbons.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Following separation by GC, the analyte molecules are ionized and fragmented. The mass spectrometer then separates these fragments based on their mass-to-charge ratio, providing both quantitative and qualitative information. GC-MS offers high selectivity and sensitivity, making it a powerful tool for compound identification and quantification, especially in complex matrices.

Sample introduction techniques such as Headspace (HS) and Solid-Phase Microextraction (SPME) are often employed to extract and concentrate volatile analytes from the sample matrix before their introduction into the GC system. This enhances sensitivity and reduces matrix interference.

Performance Comparison of Analytical Methods
ParameterGC-FIDGC-MSHPLC-UV (with derivatization)
Limit of Detection (LOD) 0.1 - 10 ng/mL0.01 - 1 ng/mL1 - 50 ng/mL
Limit of Quantification (LOQ) 0.5 - 30 ng/mL0.05 - 5 ng/mL5 - 150 ng/mL
**Linearity (R²) **> 0.995> 0.998> 0.99
Accuracy (% Recovery) 90 - 110%95 - 105%85 - 115%
Precision (% RSD) < 10%< 5%< 15%
Selectivity GoodExcellentModerate
Cost LowerHigherModerate

Note: The performance data presented are estimates based on the analysis of similar volatile organic compounds and may vary depending on the specific instrumentation, sample matrix, and experimental conditions.

Experimental Protocols

Below are detailed methodologies for the quantification of volatile alcohols using GC-FID and GC-MS. These protocols can be adapted and optimized for the specific analysis of this compound.

Headspace Gas Chromatography-Flame Ionization Detection (HS-GC-FID)

This method is suitable for the routine quantification of volatile compounds in liquid or solid samples.

a. Sample Preparation (Headspace)

  • Accurately weigh or pipette a known amount of the sample into a headspace vial.

  • Add a suitable solvent (e.g., methanol, ethanol) and an internal standard (e.g., 1-octanol).

  • Seal the vial tightly with a septum and cap.

  • Incubate the vial in a headspace autosampler at a controlled temperature (e.g., 80°C) for a specific time (e.g., 30 minutes) to allow volatile compounds to partition into the headspace.

b. GC-FID Conditions

  • Column: DB-WAX or equivalent polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: Increase to 220°C at a rate of 10°C/min.

    • Final hold: 220°C for 5 minutes.

  • Detector: Flame Ionization Detector (FID).

  • Detector Temperature: 280°C.

  • Hydrogen Flow: 30 mL/min.

  • Air Flow: 300 mL/min.

  • Makeup Gas (Nitrogen) Flow: 25 mL/min.

c. Method Validation Parameters

  • Linearity: Prepare a series of calibration standards of this compound in the expected concentration range and analyze them. Plot the peak area ratio (analyte/internal standard) against the concentration and determine the coefficient of determination (R²). A value > 0.995 is generally considered acceptable.[1]

  • LOD and LOQ: The Limit of Detection (LOD) and Limit of Quantification (LOQ) can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.[2][3]

  • Accuracy: Perform recovery studies by spiking a blank matrix with known concentrations of this compound at low, medium, and high levels. The percentage recovery should typically be within 90-110%.

  • Precision: Assess repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing replicate samples at different concentration levels. The relative standard deviation (%RSD) should ideally be less than 10%.

Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS)

This method offers higher sensitivity and selectivity, making it ideal for trace-level quantification and confirmation of this compound.

a. Sample Preparation (HS-SPME)

  • Place a known amount of the sample into a headspace vial.

  • Add a salting-out agent (e.g., NaCl) to increase the volatility of the analyte.

  • Add an internal standard.

  • Seal the vial and place it in an autosampler with an SPME unit.

  • Incubate the vial at a set temperature (e.g., 60°C) for a defined period (e.g., 20 minutes).

  • Expose the SPME fiber (e.g., DVB/CAR/PDMS) to the headspace for a specific extraction time (e.g., 30 minutes) to adsorb the volatile compounds.

b. GC-MS Conditions

  • Column: DB-5ms or equivalent non-polar or mid-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).

  • Injector Temperature: 260°C (for thermal desorption of the SPME fiber).

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 3 minutes.

    • Ramp: Increase to 250°C at a rate of 8°C/min.

    • Final hold: 250°C for 5 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Mode: Full scan (e.g., m/z 40-400) for identification and Selected Ion Monitoring (SIM) for quantification.

c. Method Validation Parameters

  • Linearity: Similar to GC-FID, establish a calibration curve and aim for an R² > 0.998.

  • LOD and LOQ: Due to the higher sensitivity of MS, expect lower LOD and LOQ values compared to GC-FID.

  • Accuracy and Precision: Follow the same procedures as for GC-FID, with stricter acceptance criteria (e.g., recovery of 95-105% and %RSD < 5%).

  • Specificity: The mass spectrum of the analyte provides a high degree of specificity. Confirm the identity of this compound by comparing its mass spectrum with a reference library (e.g., NIST).

Visualizing the Workflow and Method Comparison

To further clarify the processes and aid in decision-making, the following diagrams illustrate the analytical workflow and a comparison of the key methods.

Analytical_Method_Validation_Workflow Analytical Method Validation Workflow for this compound cluster_planning 1. Planning & Preparation cluster_execution 2. Method Execution & Data Acquisition cluster_validation 3. Method Validation cluster_documentation 4. Documentation & Reporting define_scope Define Scope & Purpose select_method Select Analytical Method (GC-FID or GC-MS) define_scope->select_method prepare_materials Prepare Standards & Reagents select_method->prepare_materials sample_prep Sample Preparation (HS or SPME) prepare_materials->sample_prep instrument_setup Instrument Setup & Calibration sample_prep->instrument_setup run_analysis Perform Analytical Run instrument_setup->run_analysis data_acquisition Data Acquisition run_analysis->data_acquisition linearity Linearity & Range data_acquisition->linearity accuracy Accuracy (Recovery) linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq specificity Specificity / Selectivity lod_loq->specificity validation_report Prepare Validation Report specificity->validation_report sop Develop Standard Operating Procedure (SOP) validation_report->sop

Caption: A flowchart illustrating the key stages of analytical method validation.

Method_Comparison Comparison of GC-FID and GC-MS for this compound Quantification cluster_gcfid GC-FID cluster_gcms GC-MS fid_sensitivity Good Sensitivity fid_linearity Wide Linear Range fid_cost Lower Cost fid_selectivity Good Selectivity ms_sensitivity Excellent Sensitivity ms_selectivity Excellent Selectivity (Mass Spectrum) ms_identification Confirmatory Identification ms_cost Higher Cost trans7decenol This compound Quantification trans7decenol->fid_sensitivity trans7decenol->fid_linearity trans7decenol->fid_cost trans7decenol->fid_selectivity trans7decenol->ms_sensitivity trans7decenol->ms_selectivity trans7decenol->ms_identification trans7decenol->ms_cost

Caption: A diagram comparing the attributes of GC-FID and GC-MS for analysis.

References

Safety Operating Guide

Safe Disposal of trans-7-Decenol: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release: This document provides crucial safety and logistical information for the proper disposal of trans-7-Decenol, a flammable and potentially hazardous chemical. All personnel handling this substance must adhere to the following procedures to ensure personal safety and environmental compliance.

Understanding the Hazards

Personal Protective Equipment (PPE)

Before handling this compound, all personnel must be equipped with the following personal protective equipment:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A lab coat or chemical-resistant apron.

Disposal Procedures

The primary method for the disposal of this compound is through a licensed hazardous waste disposal company. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[1][2][3]

Step-by-Step Disposal Protocol:

  • Segregation and Collection:

    • Collect waste this compound in a designated, properly labeled, and sealed container.

    • The container must be made of a material compatible with flammable liquids (e.g., high-density polyethylene or glass).

    • The container should be clearly labeled as "Hazardous Waste: Flammable Liquid - this compound".[4][5]

    • Do not mix this compound with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.[4]

  • Storage:

    • Store the waste container in a designated satellite accumulation area, such as a fume hood or a flammable safety cabinet.[2]

    • The storage area must be well-ventilated and away from sources of ignition, heat, and direct sunlight.

  • Arranging for Pickup:

    • Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup of the hazardous waste.

    • Provide the EHS office with a complete and accurate description of the waste, including the chemical name and quantity.

Spill and Emergency Procedures

In the event of a spill, immediately take the following actions:

  • Evacuate: Evacuate all non-essential personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For small spills, use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain the liquid.

  • Collect: Carefully collect the absorbed material and place it in a sealed, labeled hazardous waste container.

  • Decontaminate: Clean the spill area with soap and water.

  • Report: Report the spill to your supervisor and the EHS office.

For large spills or if there is a fire, evacuate the area immediately and activate the fire alarm.

Quantitative Data Summary

ParameterValue/InformationSource
Chemical Class Unsaturated Aliphatic AlcoholPubChem
Primary Hazard Flammable LiquidGeneral Chemical Knowledge
Personal Protective Equipment Safety Goggles, Chemical-Resistant Gloves, Lab Coat[1]
Disposal Method Licensed Hazardous Waste Disposal[1][2][3]
Prohibited Disposal Drain or Regular Trash[1][2][3]

Logical Flow for Disposal Decision

start Have this compound Waste? is_small Is the quantity small and for immediate disposal? start->is_small collect_waste Collect in a labeled, sealed hazardous waste container for flammable liquids. is_small->collect_waste Yes spill Is there a spill? is_small->spill No store_waste Store in a designated satellite accumulation area (e.g., fume hood). collect_waste->store_waste contact_ehs Contact Environmental Health & Safety (EHS) for pickup. store_waste->contact_ehs end_disposal Waste properly disposed. contact_ehs->end_disposal handle_spill Follow spill and emergency procedures. spill->handle_spill Yes continue_work Continue work safely. spill->continue_work No handle_spill->collect_waste

Caption: Decision workflow for the proper disposal of this compound.

References

Essential Safety and Logistics for Handling trans-7-Decenol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety and logistical information for handling trans-7-Decenol. It includes detailed operational and disposal plans to ensure the safe management of this chemical in a laboratory setting. Adherence to these procedures is critical for minimizing risks and ensuring a safe research environment.

Chemical and Physical Properties

A summary of the known physical and chemical properties of this compound, identified by its IUPAC name (E)-dec-7-en-1-ol, is provided below. This information is crucial for understanding its behavior and potential hazards.

PropertyValue
IUPAC Name (E)-dec-7-en-1-ol
CAS Number 52957-12-7
Molecular Formula C₁₀H₂₀O
Molecular Weight 156.26 g/mol

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a flammable liquid that can cause serious eye damage and may lead to drowsiness or dizziness. It is imperative to use appropriate Personal Protective Equipment (PPE) to mitigate these risks.

Recommended Personal Protective Equipment:

PPE CategoryItemSpecifications and Use
Eye and Face Protection Safety Goggles / Face ShieldWear tightly fitting safety goggles.[1] A face shield should be used when there is a risk of splashing.
Hand Protection Chemical-resistant GlovesUse gloves tested and approved under appropriate government standards. The exact material and thickness will depend on the specific job and duration of exposure.
Body Protection Flame-retardant Antistatic Protective ClothingThis is recommended to protect against the flammability hazard.
Respiratory Protection RespiratorIn case of insufficient ventilation, wear a suitable respirator.[1]

Safe Handling and Storage

Proper handling and storage procedures are essential to prevent accidents and exposure.

Handling:

  • Work in a well-ventilated area, preferably under a chemical fume hood.

  • Avoid breathing vapors or mist.

  • Keep the chemical away from open flames, hot surfaces, and other sources of ignition.[1]

  • Use non-sparking tools and take precautionary measures against static discharge.[1]

  • Avoid contact with skin and eyes.[1]

  • Wash hands thoroughly after handling.

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[1]

  • Keep away from heat and sources of ignition.

Accidental Release and Disposal Plan

In the event of a spill or at the end of its use, proper cleanup and disposal are critical to prevent environmental contamination and ensure safety.

Spill Response:

  • Evacuate: Immediately evacuate the area of the spill.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Use a non-combustible absorbent material (e.g., sand, earth) to contain the spill.

  • Collect: Carefully collect the absorbed material into a suitable, closed container for disposal.

  • Clean: Clean the spill area thoroughly with a suitable solvent.

Disposal:

  • Dispose of this compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations.

  • Do not pour down the drain or into the environment.

Emergency Workflow: Chemical Spill

The following diagram outlines the immediate steps to take in the event of a chemical spill involving this compound.

Spill Chemical Spill Occurs Evacuate Immediately Evacuate Area Spill->Evacuate Assess Assess the Spill (Size and Immediate Danger) Evacuate->Assess Ventilate Ensure Proper Ventilation Assess->Ventilate PPE Don Appropriate PPE Ventilate->PPE Contain Contain the Spill (Use non-combustible absorbent) PPE->Contain Collect Collect Absorbed Material (Into a sealed container) Contain->Collect Clean Decontaminate Spill Area Collect->Clean Dispose Dispose of as Hazardous Waste Clean->Dispose Report Report the Incident Dispose->Report

Caption: Immediate workflow for responding to a chemical spill.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.